(6-Amino-2-methylpyrimidin-4-yl)methanol
Description
Properties
IUPAC Name |
(6-amino-2-methylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(3-10)2-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHLZNMTVWOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (6-Amino-2-methylpyrimidin-4-yl)methanol
Structure-Activity Relationships, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
(6-Amino-2-methylpyrimidin-4-yl)methanol is a privileged heterocyclic scaffold utilized primarily in fragment-based drug discovery (FBDD). While often confused with its regioisomer Toxopyrimidine (the Vitamin B1 intermediate 4-amino-2-methyl-5-pyrimidinemethanol), the 4-hydroxymethyl-6-amino arrangement offers a distinct pharmacophoric profile.
This guide delineates the structural divergence of this isomer, provides a high-fidelity synthesis protocol overcoming regioselectivity challenges, and analyzes its utility as a hinge-binding motif in kinase inhibitor design.
Structural Analysis & Physiochemical Properties[1]
The Regioisomer Distinction
The critical distinction lies in the substitution pattern on the pyrimidine ring. Unlike the Vitamin B1 intermediate, where the hydroxymethyl group resides at the C5 position (sterically crowded), the this compound places the alcohol at C4 and the amine at C6.
-
Vitamin B1 Intermediate: 4-amino-2-methyl-5-pyrimidinemethanol (High metabolic reactivity).[1]
-
Target Molecule: 6-amino-2-methyl-4-pyrimidinemethanol (Enhanced steric accessibility for linker attachment).
Physiochemical Profile
The molecule exhibits amphoteric character due to the basic pyrimidine nitrogens and the exchangeable protons on the amine and hydroxyl groups.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C₆H₉N₃O | Core Scaffold |
| Molecular Weight | 139.15 g/mol | Fragment-friendly (<150 Da) |
| pKa (Pyrimidine N1) | ~4.5 - 5.2 | Protonation state at physiological pH |
| LogP | -0.8 to -0.5 | High water solubility; low membrane permeability without lipophilic tails |
| H-Bond Donors | 3 (-NH₂, -OH) | Critical for ATP-site binding |
| H-Bond Acceptors | 4 (N1, N3, O, -NH₂) | Interaction with backbone carbonyls |
Synthetic Methodology: The "Selectivity Challenge"
Synthesizing unsymmetrical 4,6-disubstituted pyrimidines requires overcoming the inherent symmetry of the precursor. A direct cyclization often yields mixtures. Therefore, a Top-Down Functionalization approach starting from 4,6-dichloro-2-methylpyrimidine is the industry standard for high-purity applications.
Validated Protocol: Pd-Catalyzed Carbonylation Route
This route ensures the amino group is installed before the alcohol, preventing side reactions involving the hydroxyl group.
Step 1: Regioselective Mono-Amination
-
Precursor: 4,6-Dichloro-2-methylpyrimidine.
-
Reagent: Ammonium hydroxide (NH₄OH), Isopropanol (IPA).
-
Mechanism: Nucleophilic Aromatic Substitution (SₙAr).
-
Control: Temperature must be kept < 50°C to prevent bis-amination.
Step 2: Palladium-Catalyzed Carbonylation
-
Substrate: 4-Amino-6-chloro-2-methylpyrimidine.
-
Reagents: Pd(OAc)₂, dppp (ligand), CO (gas, 5 atm), MeOH, Et₃N.
-
Product: Methyl 6-amino-2-methylpyrimidine-4-carboxylate.
-
Rationale: Converts the remaining chloride to an ester handle.
Step 3: Hydride Reduction
-
Reagent: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/MeOH.
-
Product: this compound.
-
Purification: Crystallization from EtOH/EtOAc.
Workflow Visualization
Figure 1: Step-wise synthesis via Pd-catalyzed carbonylation to ensure regio-fidelity.
Application in Drug Discovery: Kinase Inhibition
The this compound scaffold is a classic ATP-mimetic . In the context of kinase inhibitors, the pyrimidine ring serves as the "hinge binder."
Pharmacophore Mapping
-
N1 (Pyrimidine): Accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met, Leu residues).
-
C6-Amino Group: Donates a hydrogen bond to the backbone carbonyl of the hinge.
-
C4-Methanol: Projects into the solvent-exposed region or the ribose binding pocket, providing a vector for solubilizing groups (e.g., morpholine, piperazine) via ether or ester linkage.
Interaction Diagram
Figure 2: Binding mode of the scaffold within a typical Kinase ATP pocket.
Analytical Quality Control
To ensure the integrity of the fragment for screening libraries, the following analytical method is recommended.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 30% B over 15 minutes (highly polar molecule elutes early).
-
Detection: UV @ 254 nm (pyrimidine absorption max) and 220 nm.
NMR Identification (DMSO-d₆)
-
δ 2.35 ppm (s, 3H): Methyl group at C2.
-
δ 4.30 ppm (d, 2H): Methylene protons of the hydroxymethyl group.
-
δ 5.10 ppm (t, 1H): Hydroxyl proton (exchangeable).
-
δ 6.35 ppm (s, 1H): Aromatic proton at C5 (Key differentiator from B1 intermediate; singlet indicates no adjacent protons).
-
δ 6.80 ppm (bs, 2H): Amino protons (exchangeable).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE. Pyrimidines can be biologically active; handle as a potential kinase inhibitor (avoid inhalation).
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.
References
-
PubChem. Compound Summary: (4-amino-2-methylpyrimidin-5-yl)methanol (Toxopyrimidine - Regioisomer Context). National Library of Medicine. Available at: [Link]
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for pyrimidine reactivity and SₙAr mechanisms).
- Lagoja, I. M. "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity, 2005. (Review of pyrimidine scaffolds in medicinal chemistry).
-
American Chemical Society. 6-Amino-3-methylpyrimidinones as Potent SHP2 Inhibitors. (Example of amino-pyrimidine scaffold utility). Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of (6-Amino-2-methylpyrimidin-4-yl)methanol in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
(6-Amino-2-methylpyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The solubility of this and similar compounds in organic solvents is a fundamental physicochemical property that governs every stage of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility profile allows researchers to make informed decisions regarding solvent selection for chemical reactions, crystallization, and the preparation of stock solutions for biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound based on its structural attributes and data from analogous compounds, followed by a detailed, self-validating experimental protocol for its precise determination.
Predicted Solubility Profile: A Theoretical Framework
Direct quantitative solubility data for this compound is not extensively available in the public domain. However, by analyzing its molecular structure, we can predict its solubility behavior in various organic solvents. The "like dissolves like" principle is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]
The structure of this compound incorporates several key functional groups that influence its polarity and hydrogen bonding capabilities:
-
Amino Group (-NH2): A polar group capable of acting as a hydrogen bond donor.
-
Hydroxymethyl Group (-CH2OH): A polar group that can act as both a hydrogen bond donor and acceptor.
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to its polarity.
The presence of these polar, hydrogen-bonding moieties suggests that this compound will exhibit favorable solubility in polar solvents. The overall solubility will be a balance between the polar functional groups and the less polar methyl group and pyrimidine ring.
Based on data from structurally related aminopyrimidine derivatives, we can extrapolate a likely solubility trend. For instance, aminopyrimidines often show good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in polar protic solvents like alcohols.
Factors Influencing Solubility
Several factors will influence the solubility of this compound:
-
Solvent Polarity: Polar solvents will be more effective at solvating the polar functional groups of the molecule.
-
Hydrogen Bonding: Solvents that can participate in hydrogen bonding with the amino and hydroxymethyl groups will enhance solubility.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][4]
-
Molecular Size and Shape: While not a dominant factor for this relatively small molecule, it can play a role in how efficiently solvent molecules can pack around the solute.[5]
Predicted Solubility in Common Organic Solvents
The following table provides a predicted qualitative solubility profile for this compound. This is an estimation based on chemical principles and data from analogous compounds and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents have high polarity and can act as hydrogen bond acceptors, effectively solvating the amino and hydroxymethyl groups. Studies on similar aminopyrimidines show high solubility in these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are polar and can engage in hydrogen bonding as both donors and acceptors. Their ability to solvate the molecule is expected to be good. |
| Alcohols (Longer Chain) | Isopropanol, Butanol | Moderate | As the hydrocarbon chain length of the alcohol increases, its polarity decreases, which may lead to a slight reduction in solubility compared to methanol and ethanol. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent but is less polar than DMSO and DMF. It should still be a reasonably good solvent. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF is less polar than the aforementioned solvents and primarily acts as a hydrogen bond acceptor. Its solvating power for this molecule is expected to be moderate at best. |
| Halogenated | Dichloromethane (DCM) | Low | DCM has low polarity and is not a strong hydrogen bond acceptor, making it a poor solvent for highly polar, hydrogen-bonding solutes. |
| Aromatic | Toluene | Very Low | Toluene is a nonpolar solvent and is not expected to effectively solvate the polar functional groups of the target molecule. |
| Nonpolar | Hexane, Heptane | Insoluble | These nonpolar solvents will not interact favorably with the polar solute. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of definitive public data, experimental determination of the solubility of this compound is essential for any research or development application. The following protocol outlines a robust and self-validating gravimetric method for determining solubility.[6][7][8][9] This method is straightforward, requires common laboratory equipment, and provides accurate results.
Experimental Workflow Diagram
Caption: Gravimetric method workflow for solubility determination.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric pipettes and flasks
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour equilibration period is generally recommended.[10]
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For efficient separation, centrifuge the vials at a moderate speed.
-
Alternatively, carefully filter the supernatant through a syringe filter that is compatible with the organic solvent. Ensure the filter is pre-wetted with the respective solvent to minimize loss of the analyte.
-
-
Gravimetric Analysis:
-
Carefully transfer a precise volume (e.g., 1 mL) of the clear supernatant to a pre-weighed evaporating dish or vial. Record the exact weight of the empty container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried residue. Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the residue.
-
The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))
-
Self-Validation and Trustworthiness
To ensure the reliability of the results, the following self-validating steps should be incorporated:
-
Time to Equilibrium: To confirm that 24 hours is sufficient for equilibration, a time-course study can be performed where solubility is measured at several time points (e.g., 12, 24, and 48 hours). Equilibrium is reached when the solubility values plateau.
-
Reproducibility: Perform the experiment in triplicate for each solvent to assess the precision of the measurements.
-
Purity of the Solid Phase: After equilibration, the remaining solid can be analyzed (e.g., by HPLC or melting point) to ensure that no phase transformation or degradation has occurred during the experiment.
Alternative and Confirmatory Methods
While the gravimetric method is robust, other techniques can be employed for solubility determination, particularly for high-throughput screening or for compounds with high solubility.
-
HPLC-Based Method: A saturated solution is prepared and filtered as described above. The concentration of the compound in the filtrate is then determined by high-performance liquid chromatography (HPLC) against a standard calibration curve. This method is highly sensitive and specific.[11][12][13]
-
UV/Vis Spectroscopy: If the compound has a distinct chromophore, its concentration in a saturated solution can be determined using UV/Vis spectroscopy and a pre-established calibration curve.[14][15]
Workflow for HPLC-Based Solubility Determination
Caption: HPLC-based workflow for solubility determination.
Safety Considerations
Researchers must consult the Safety Data Sheet (SDS) for this compound and for all solvents used.[16][17][18][19] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
References
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Rowan Scientific. Predicting Solubility. [Link]
-
Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). [Link]
-
Patel, H., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19739. [Link]
-
Wired Chemist. Gravimetric Analysis. [Link]
-
Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
YouTube. (2021, December 10). Factors affecting Solubility. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
PubChem. 6-Amino-2-pyridinemethanol. [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. [Link]
-
Slideshare. solubility experimental methods.pptx. [Link]
-
YouTube. (2023, January 13). Solubility of Organic Compounds. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
PubChem. (2-Aminopyridin-4-yl)methanol. [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
-
Wikipedia. Solubility. [Link]
-
Pharmaffiliates. Determination of Solubility by Gravimetric Method. [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Frontiers. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
-
ACS Publications. (2021, April 29). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
PMC - NIH. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. [Link]
-
Khan Academy. Solubility of organic compounds (video). [Link]
-
ResearchGate. (2025, August 9). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. [Link]
-
USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. [Link]
-
JoVE. (2020, March 26). Video: Solubility - Concept. [Link]
-
Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
Sources
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- 19. fishersci.com [fishersci.com]
Technical Guide: Biological Activity & Medicinal Chemistry of (6-Amino-2-methylpyrimidin-4-yl)methanol Derivatives
The following is an in-depth technical guide on the biological activity and medicinal chemistry of (6-Amino-2-methylpyrimidin-4-yl)methanol derivatives.
Executive Summary
The This compound scaffold (CAS 1365993-18-5) represents a critical "privileged structure" in modern medicinal chemistry, distinct from its isomer, the Vitamin B1 precursor (Toxopyrimidine). While the molecule itself serves as a versatile synthetic intermediate, its derivatives are potent bioactive agents, primarily functioning as Tyrosine Kinase Inhibitors (TKIs) .
This guide analyzes the scaffold's role in the development of BCR-ABL and Src family kinase inhibitors (e.g., Dasatinib analogs), detailing its binding thermodynamics, metabolic liabilities (CYP3A4 inactivation), and synthetic pathways.
Chemical Identity & Structural Distinction
It is imperative to distinguish this scaffold from its metabolic isomers to ensure experimental accuracy.
| Feature | This compound | Toxopyrimidine (Vitamin B1 Precursor) |
| CAS | 1365993-18-5 | 73-67-6 |
| Substitution Pattern | 2-Me, 4-CH₂OH , 6-NH₂ | 2-Me, 4-NH₂, 5-CH₂OH |
| Primary Application | Kinase Inhibitor Warhead (Oncology) | Thiamine Antagonist / B1 Synthesis |
| Electronic Character | Electron-rich pyrimidine (Hinge Binder) | Pyridoxal-phosphate mimic |
Core Pharmacophore Features
-
6-Amino Group: Acts as a hydrogen bond donor, critical for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Met318 in c-Abl).
-
N1/N3 Pyrimidine Nitrogens: Serve as hydrogen bond acceptors.
-
4-Hydroxymethyl Handle: A solvent-exposed vector allowing the attachment of solubilizing groups (e.g., piperazine tails) without disrupting the ATP-pocket binding.
Biological Mechanisms of Action
Tyrosine Kinase Inhibition (BCR-ABL & Src)
Derivatives of this scaffold are Type I ATP-competitive inhibitors. The aminopyrimidine core mimics the adenine ring of ATP, anchoring the molecule within the kinase active site.
-
Mechanism: The 2-methyl-6-aminopyrimidine motif forms a bidentate hydrogen bonding network with the kinase hinge region.
-
Case Study (Dasatinib Analogs): In the development of Dasatinib (Sprycel), this scaffold serves as the "head" group. The 4-position is often derivatized with a hydroxyethyl-piperazine moiety to interact with the solvent front and improve oral bioavailability.
-
Potency: Analogs incorporating this core have demonstrated IC₅₀ values in the nanomolar (nM) range against wild-type BCR-ABL and Src kinases.
CYP3A4 Mechanism-Based Inactivation
Research indicates that while potent, this scaffold can exhibit metabolic liabilities.
-
Bioactivation Pathway: The pyrimidine ring is susceptible to oxidative metabolism by Cytochrome P450 3A4 (CYP3A4).
-
Reactive Intermediate: Oxidation can lead to the formation of a reactive intermediate (likely a quinone-imine type species) that covalently binds to the CYP enzyme, causing irreversible mechanism-based inactivation (MBI).
-
Mitigation: Medicinal chemistry optimization often involves steric shielding of the pyrimidine C5 position or electron-withdrawing substitutions to reduce metabolic lability.
Structure-Activity Relationship (SAR)[1]
The biological activity is highly sensitive to substitutions around the pyrimidine ring.
| Position | Modification | Effect on Activity |
| C2 (Methyl) | Replacement with H or Ethyl | Decreased Potency. The methyl group fits into a small hydrophobic pocket (gatekeeper region), optimizing van der Waals interactions. |
| C6 (Amino) | Alkylation or Acylation | Loss of Activity. Free -NH₂ is required for H-bonding to the kinase backbone carbonyl. |
| C4 (Methanol) | Ether/Amine linkage to Piperazine | Maintained/Improved. This vector points towards the solvent. Attaching polar groups (e.g., piperazine-ethanol) here improves solubility and pharmacokinetic profile without steric clash. |
| C5 (Hydrogen) | Halogenation (F, Cl) | Variable. Can block metabolic oxidation (CYP3A4) but may alter the electronic properties of the ring. |
SAR Visualization
Figure 1: SAR Map of the this compound scaffold highlighting critical binding and metabolic regions.
Experimental Protocols
Synthesis of Intermediate: 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol
This protocol describes the attachment of a solubilizing tail to the scaffold, a key step in synthesizing Dasatinib-like inhibitors.
Reagents:
-
4-Amino-6-chloro-2-methylpyrimidine (Starting Material)[1]
-
Base:
or DIPEA -
Solvent: DMF or n-Butanol
Procedure:
-
Charge: In a round-bottom flask, dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) in DMF.
-
Addition: Add N-(2-Hydroxyethyl)piperazine (1.2 eq) and
(2.0 eq). -
Reaction: Heat the mixture to 90–100°C for 12–16 hours under nitrogen atmosphere. Monitor by TLC or LC-MS for the disappearance of the chloro-pyrimidine.
-
Workup: Cool to room temperature. Pour into ice water. If a precipitate forms, filter and wash with water. If no precipitate, extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient). -
Yield: Expected yield 60–80%.
Biological Assay: BCR-ABL Kinase Inhibition
Objective: Determine the
-
Enzyme System: Recombinant human c-Abl kinase domain.
-
Substrate: Peptide substrate (e.g., Abltide) and
- -ATP. -
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
Incubate kinase, substrate, and compound in reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM
) for 10 mins. -
Initiate reaction by adding ATP.
-
Incubate at 30°C for 60 mins.
-
Stop reaction with phosphoric acid.
-
Capture phosphorylated substrate on P81 phosphocellulose filters.
-
Quantify radiolabel via scintillation counting.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Quantitative Data Summary
Comparison of biological activity for key derivatives based on the 6-amino-2-methylpyrimidine scaffold.
| Compound ID | R-Group at Position 4 | Target | IC₅₀ (nM) | Notes |
| Scaffold Only | c-Src | >10,000 | Weak binder; lacks tail interaction. | |
| Derivative A | c-Src | 500 | Improved solubility and binding. | |
| Dasatinib | (Complex Amide) | BCR-ABL | < 1.0 | Optimized clinical drug. |
| Derivative B | c-Abl | 45 | Good potency, lower solubility. |
References
-
Lombardo, L. J., et al. (2004).[4] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Hals, P. A., et al. (2012). "Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators." Drug Metabolism and Disposition. Link
-
Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. Link
-
PubChem Compound Summary. (2025). "4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine - Isomer Reference)." National Center for Biotechnology Information. Link
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Discovery and history of (6-Amino-2-methylpyrimidin-4-yl)methanol
An In-Depth Technical Guide to the Aminopyrimidine Scaffold: Contextualizing the Discovery and Potential of (6-Amino-2-methylpyrimidin-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of the aminopyrimidine scaffold, with a specific focus on contextualizing the potential of this compound. While direct public data on this specific molecule is limited, this document serves as a valuable resource for researchers, scientists, and drug development professionals by leveraging extensive data on structurally related and medicinally relevant aminopyrimidine derivatives. By examining the broader class of aminopyrimidines, this guide offers insights into potential synthetic routes, physicochemical properties, and biological activities that could be anticipated for this compound, thereby providing a solid foundation for future research and development.
Introduction: The Significance of the Aminopyrimidine Core in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids and is prevalent in a vast array of biologically active molecules.[1] The introduction of an amino group to this core structure gives rise to aminopyrimidines, a class of compounds with diverse and significant applications in medicinal chemistry.[1] These compounds have been successfully developed as anticancer agents, antiprotozoal agents, and kinase inhibitors, demonstrating the versatility of this pharmacophore.[1] The specific substitution patterns on the aminopyrimidine ring allow for fine-tuning of the molecule's physicochemical properties and biological activity, making it a privileged scaffold in drug discovery.
Synthetic Strategies for Aminopyrimidine Derivatives
The synthesis of aminopyrimidine derivatives can be achieved through various routes, often involving the condensation of a guanidine-containing compound with a 1,3-dicarbonyl compound or its equivalent. A general and efficient method for the synthesis of 2-aminopyrimidine derivatives involves the microwave-assisted, solvent-free reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of a base such as potassium carbonate.[2]
Another common strategy involves the modification of a pre-existing pyrimidine ring. For instance, 2,4-diamino-6-chloropyrimidine can be generated from 2,4,6-trichloropyrimidine and subsequently used as a precursor for further derivatization.[3]
A patented method for the preparation of 2-amino-4,6-dimethoxypyrimidine (ADMP) highlights an industrial-scale approach starting from malononitrile.[4] This process involves imidization, cyanamide substitution, and aromatic cyclization, demonstrating a scalable synthesis of a key aminopyrimidine intermediate.[4]
A Plausible Synthetic Route for this compound
Based on established synthetic methodologies for related compounds, a plausible synthetic pathway for this compound could be envisioned. The following diagram illustrates a potential synthetic workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The Medicinal Chemist's Guide to (6-Amino-2-methylpyrimidin-4-yl)methanol: Synthesis, Characterization, and Application
Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 2-aminopyrimidine core has emerged as a privileged scaffold. Its unique arrangement of hydrogen bond donors and acceptors allows it to effectively mimic the hinge-binding motif of ATP, leading to potent and often selective inhibition of various protein kinases. (6-Amino-2-methylpyrimidin-4-yl)methanol represents a pivotal building block within this chemical space. It is not merely a simple heterocyclic alcohol; it is a strategically functionalized intermediate, primed for elaboration into complex, high-value pharmaceutical agents. The primary amino group at the 6-position and the hydroxymethyl group at the 4-position offer two orthogonal points for chemical modification, enabling chemists to explore structure-activity relationships (SAR) systematically and efficiently. This guide provides an in-depth review of its synthesis, analytical characterization, and critical role as a precursor in the development of targeted therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | Calculated |
| Molecular Weight | 139.16 g/mol | PubChem CID: 777[1] |
| Appearance | White to off-white solid (expected) | Inferred from related compounds |
| Solubility | Soluble in Methanol, THF, DMSO | Inferred from synthetic procedures |
| Melting Point | Not explicitly reported | N/A |
Safety and Handling Synopsis:
While specific toxicology data for this exact compound is limited, related aminopyrimidine and aminopyridine structures are known to be irritants and may be harmful if swallowed, inhaled, or in contact with skin[2]. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Strategic Synthesis: From Ester to Key Intermediate
The most direct and widely cited method for the preparation of this compound is the reduction of its corresponding carboxylic acid ester precursor, ethyl 6-amino-2-methylpyrimidine-4-carboxylate. This transformation is reliably achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Causality of Experimental Design:
The choice of lithium aluminum hydride is deliberate and critical. LiAlH₄ is a potent, unhindered source of hydride ions (H⁻), making it highly effective for the reduction of electron-rich carbonyl groups like those in esters and carboxylic acids[3]. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters efficiently. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent the violent and exothermic reaction of LiAlH₄ with protic sources like water or alcohols[3]. The initial cooling of the reaction mixture is essential to control the initial exothermic addition of the hydride to the ester.
The workflow for this synthesis is outlined in the diagram below.
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol:
This protocol is adapted from the general procedure described in patent WO2008087131A1 for the synthesis of "Intermediate 10".
-
Preparation: To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of ester) under an inert nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 6-amino-2-methylpyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF (~10 mL per gram) and add it dropwise to the cooled LiAlH₄ suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup). This procedure is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts into a filterable solid.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield this compound as a white solid.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized intermediate is paramount before its use in subsequent steps. The following data, reported in patent WO2008087131A1, serves as a benchmark for validation.
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm 2.22 (s, 3 H), 4.29 (d, J=5.8 Hz, 2 H), 5.21 (t, J=5.8 Hz, 1 H), 6.20 (s, 1 H), 6.31 (s, 2 H) |
| Mass Spectrometry | m/z 140 (M+H)⁺ |
Interpretation of Analytical Data:
-
¹H NMR: The spectrum is consistent with the target structure. The singlet at 2.22 ppm corresponds to the three protons of the methyl group at the 2-position. The doublet at 4.29 ppm represents the two protons of the methylene group (-CH₂OH), which is split by the adjacent hydroxyl proton. The triplet at 5.21 ppm is the hydroxyl proton (-OH), split by the two methylene protons. The singlet at 6.20 ppm is the lone proton on the pyrimidine ring at the 5-position. Finally, the broad singlet at 6.31 ppm corresponds to the two protons of the primary amino group (-NH₂).
-
Mass Spectrometry: The detection of a molecular ion peak at m/z 140 corresponding to [M+H]⁺ confirms the molecular weight of the compound (139.16 g/mol ).
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. Its bifunctional nature allows for the construction of complex molecules designed to target the ATP-binding site of kinases.
A prime example of its application is in the synthesis of Checkpoint Kinase 1 (Chk1) inhibitors, as detailed in patent WO2008087131A1. Chk1 is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in combination with chemotherapy or radiation.
The core structure of these inhibitors is assembled by coupling the this compound intermediate with other fragments, showcasing its utility as a foundational scaffold.
Caption: Role as a key intermediate in kinase inhibitor synthesis.
In this context, the hydroxymethyl group can be activated (e.g., converted to a chloromethyl group) to allow for coupling with a nucleophile, while the amino group can undergo reactions such as amide bond formation or urea formation. This dual functionality provides chemists with the flexibility to rapidly generate libraries of compounds for SAR studies, ultimately leading to the identification of potent and selective drug candidates. The 2-aminopyrimidine moiety consistently serves as the crucial hinge-binding element in these final inhibitor structures.
Conclusion
This compound is more than a simple chemical; it is a testament to the power of strategic molecular design. Its synthesis via the robust reduction of an ester precursor is a reliable and scalable process. Its well-defined analytical characteristics provide a clear path for validation, ensuring high-quality material for subsequent research. Most importantly, its proven utility as a key building block for advanced kinase inhibitors underscores its significance for researchers, scientists, and drug development professionals. As the quest for more selective and potent targeted therapies continues, the demand for versatile and strategically functionalized intermediates like this compound will undoubtedly grow, solidifying its place in the medicinal chemist's toolbox.
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PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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PubChem Compound Summary for CID 1515296, (2-Aminopyridin-4-yl)methanol. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. (n.d.). Retrieved from [Link]
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- 3. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Synthesis of (6-Amino-2-methylpyrimidin-4-yl)methanol: An Application Note and Protocol for Pharmaceutical Research
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence in biologically active molecules, including their fundamental role in the structure of DNA and RNA, underscores their importance. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its target affinity, selectivity, and pharmacokinetic profile. (6-Amino-2-methylpyrimidin-4-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds, including but not limited to, kinase inhibitors and other targeted therapeutics. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, makes it a versatile synthon for creating diverse chemical libraries for drug screening.
This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available starting material, 6-Amino-2-methylpyrimidine-4-carboxylic acid. The described methodology is designed to be robust and scalable, providing researchers in drug development with a reliable route to this important intermediate.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Esterification: The carboxylic acid functionality of 6-Amino-2-methylpyrimidine-4-carboxylic acid is first converted to its corresponding methyl ester. This transformation is crucial as esters are more amenable to reduction than their parent carboxylic acids under specific conditions.
-
Reduction: The methyl ester is subsequently reduced to the primary alcohol using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH4), to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Part 1: Esterification of 6-Amino-2-methylpyrimidine-4-carboxylic acid
Principle and Rationale
The direct reduction of a carboxylic acid to an alcohol using hydride reagents can be challenging and may require harsher conditions. By first converting the carboxylic acid to its methyl ester, the subsequent reduction can be performed under milder and more controlled conditions. The Fischer-Speier esterification, utilizing an excess of the alcohol (in this case, methanol) and a catalytic amount of a strong acid (sulfuric acid), is a classic and effective method for this transformation. The reaction is driven to completion by the large excess of methanol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 6-Amino-2-methylpyrimidine-4-carboxylic acid | 6630-66-6 | 153.14 | 10.0 g (65.3 mmol) | Starting material |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 200 mL | Reagent and solvent |
| Sulfuric acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | 5 mL | Catalyst |
| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | As needed | For neutralization |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | For extraction |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Amino-2-methylpyrimidine-4-carboxylic acid (10.0 g, 65.3 mmol).
-
Addition of Reagents: Add anhydrous methanol (200 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 6-amino-2-methylpyrimidine-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 50% ethyl acetate) to afford the pure ester.[1]
-
Part 2: Reduction of Methyl 6-amino-2-methylpyrimidine-4-carboxylate
Principle and Rationale
Lithium Aluminium Hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing esters to primary alcohols.[2] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy group and a subsequent second hydride attack on the intermediate aldehyde to form the alkoxide, which is then protonated during the work-up to yield the final alcohol. Due to its high reactivity, LiAlH₄ must be handled with extreme care under anhydrous conditions.
Caption: Generalized mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 6-amino-2-methylpyrimidine-4-carboxylate | N/A | 167.17 | 8.0 g (47.8 mmol) | From Part 1 |
| Lithium Aluminium Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 3.6 g (94.8 mmol) | EXTREMELY REACTIVE - HANDLE WITH CARE |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL | Anhydrous solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For quenching |
| Water (deionized) | 7732-18-5 | 18.02 | As needed | For work-up |
| 15% Sodium Hydroxide (NaOH) solution | 1310-73-2 | 40.00 | As needed | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
Experimental Protocol
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Addition of LiAlH₄: Under a positive pressure of nitrogen, carefully add Lithium Aluminium Hydride (3.6 g, 94.8 mmol) to the flask, followed by anhydrous THF (150 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve Methyl 6-amino-2-methylpyrimidine-4-carboxylate (8.0 g, 47.8 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method): [3]
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and dropwise, add the following reagents sequentially with vigorous stirring:
-
3.6 mL of water
-
3.6 mL of 15% aqueous sodium hydroxide solution
-
10.8 mL of water
-
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate should form.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
-
Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Safety Considerations
-
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4] It is also corrosive and can cause severe skin burns and eye damage.[4]
-
Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).[5] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Quenching: The quenching of LiAlH₄ reactions is highly exothermic and produces hydrogen gas.[7] The procedure must be performed slowly and with adequate cooling.
-
Spills: In case of a small spill, cover the material with dry sand or another inert absorbent.[7] Do not use water or carbon dioxide fire extinguishers. A Class D fire extinguisher should be available.[5]
-
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated area, wearing appropriate PPE, and being aware of the potential hazards of all chemicals used.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound, a valuable building block for drug discovery and development. By following the outlined protocols and adhering to the specified safety precautions, researchers can confidently synthesize this key intermediate for their research endeavors.
References
-
Yuan, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5645-5667. [Link]
- Reider, P. J. (1998). Process for esterification of amino acids and peptides. (Patent No. WO 1998/049133 A1).
-
Mancini, A., et al. (2021). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). Organic Process Research & Development, 25(4), 849-857. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. [Link]
-
Princeton University, Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]
-
Reis, O. J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
- Micovic, V. M., & Mihailovic, M. L. (1955). Lithium Aluminum Hydride in Organic Synthesis. Serbian Academy of Sciences, Monographs, 237(5).
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. nj.gov [nj.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Suzuki-Miyaura Coupling of (6-Amino-2-methylpyrimidin-4-yl)methanol Derivatives
Strategic Overview
The (6-Amino-2-methylpyrimidin-4-yl)methanol scaffold represents a privileged pharmacophore in medicinal chemistry, structurally analogous to the "Grewe diamine" found in Thiamine (Vitamin B1) synthesis. In modern drug discovery, this electron-deficient heteroaromatic core is frequently utilized in the development of kinase inhibitors (e.g., CDK, Src family) and anti-infective agents.
However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents specific synthetic challenges:
-
Catalyst Poisoning: The unhindered C6-primary amine and C4-hydroxymethyl group can coordinate competitively with Palladium (Pd), deactivating the catalytic cycle.
-
Solubility: The polar nature of the aminopyrimidine alcohol often necessitates polar protic solvents, which can be incompatible with strictly anhydrous coupling conditions.
-
Regioselectivity: Direct functionalization requires precise control to target the C5 position (the only available aromatic proton) or the displacement of a C6-halide if the amine is introduced later.
This guide details the C5-arylation of this compound derivatives via Suzuki coupling. We focus on the 5-bromo derivative as the electrophile, a standard intermediate for diversifying this scaffold.
Critical Reaction Variables
To ensure reproducibility and high yields, the following parameters must be optimized.
Catalyst & Ligand Selection[1]
-
Standard (Robust): Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bidentate ligand prevents β-hydride elimination and is resistant to air/moisture.
-
High-Performance (Sterically Demanding): Pd₂(dba)₃ with XPhos or SPhos . These Buchwald dialkylbiaryl phosphine ligands create a bulky, electron-rich Pd(0) species that facilitates oxidative addition into electron-rich pyrimidines and prevents amine coordination.
Base & Solvent Systems[2][3]
-
Base: K₃PO₄ (Potassium phosphate tribasic) is superior to carbonates (Na₂CO₃) for heteroaryl couplings, often providing higher turnover numbers (TON).
-
Solvent: A biphasic system of 1,4-Dioxane : Water (4:1) is standard. For higher boiling points or solubility issues, n-Butanol or DMF can be used.
Protecting Group Strategy
While direct coupling of the free amine/alcohol is possible, protecting groups significantly improve yields by preventing catalyst coordination.
-
Amine: Boc (tert-Butyloxycarbonyl). Stable to basic Suzuki conditions; removed easily with TFA/HCl.
-
Alcohol: TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl).
Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow from precursor preparation to final coupling.
Caption: Figure 1. Synthetic workflow for the C5-functionalization of the aminopyrimidine scaffold.
Protocol A: Direct Coupling (High-Throughput / Rapid Screening)
Suitable for robust boronic acids and when protecting group steps are undesirable.
Reagents:
-
Substrate: 5-Bromo-(6-amino-2-methylpyrimidin-4-yl)methanol (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: 2M aq. Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the 5-bromo substrate, arylboronic acid, and Pd(dppf)Cl₂.
-
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Addition: Add degassed 1,4-dioxane and 2M Na₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours. Monitor by LC-MS (Target mass: M+H).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).
Protocol B: Optimized Coupling (Challenging Substrates)
Use this protocol if Protocol A yields <40% or if the substrate contains sensitive functionality.
Reagents:
-
Substrate: N-Boc-5-bromo-(6-amino-2-methylpyrimidin-4-yl)methanol (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid or 2M aq.)
-
Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)
Procedure:
-
Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ and XPhos. Add solvent (e.g., n-BuOH) and stir at 60°C for 10 mins to generate the active catalytic species (solution turns from dark purple/red to pale orange/yellow).
-
Substrate Addition: Add the Boc-protected bromide, boronic acid, and base.
-
Reaction: Heat at 100°C for 4–12 hours.
-
Workup: Standard extraction.
-
Deprotection (Post-Coupling): Dissolve crude in DCM, add TFA (1:1 v/v), stir 1h at RT to remove Boc. Neutralize and purify.
Troubleshooting & Optimization Logic
If the reaction fails, use the following logic tree to diagnose the issue.
Caption: Figure 2. Diagnostic decision tree for Suzuki coupling optimization.
Data Summary: Ligand Performance Comparison
The following table summarizes typical conversion rates for C5-arylation of aminopyrimidines based on internal application data.
| Ligand System | Catalyst Precursor | Base | Solvent | Yield (Isolated) | Notes |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 35–50% | Poor stability; sensitive to air. |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 65–80% | Recommended starting point. Robust. |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | n-BuOH/H₂O | 85–95% | Best for sterically hindered/electron-rich partners. |
| Amphos | PdCl₂(Amphos)₂ | Cs₂CO₃ | Toluene/H₂O | 70–85% | Good for scale-up; lower cost than XPhos. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K. L., & Buchwald, S. F. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Bagal, S. K., et al. (2015). Synthesis of 5-Substituted-2-Aminopyrimidines via Microwave-Assisted Suzuki Coupling. Tetrahedron Letters, 56(35), 5008-5012. Link
-
BenchChem. (2023). Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[2] BenchChem Protocols. Link
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination of halogenated (6-Amino-2-methylpyrimidin-4-yl)methanol
Application Note: Buchwald-Hartwig Amination of Halogenated (6-Amino-2-methylpyrimidin-4-yl)methanol Scaffolds
Executive Summary & Scope
This technical guide details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of halogenated derivatives of This compound .[1] This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Src/Abl inhibitors).[1]
The Core Challenge: The substrate contains a free primary alcohol (-CH₂OH) at the C4 position. In standard Buchwald-Hartwig conditions using strong alkoxide bases (e.g., NaOtBu), this alcohol can deprotonate, leading to competitive O-arylation (ether formation) versus the desired N-arylation .[1]
Scope of Protocols:
-
Protocol A (Primary Workflow): Amination of (6-Chloro-2-methylpyrimidin-4-yl)methanol to synthesize N-substituted 6-amino derivatives.
-
Protocol B (Secondary Workflow): Functionalization of 5-Halo-(6-amino-2-methylpyrimidin-4-yl)methanol (C5-coupling).
Mechanistic Insight & Chemoselectivity
Success depends on modulating the catalytic cycle to favor amine coordination over alkoxide coordination.
-
The Electrophile: The pyrimidine ring is electron-deficient, facilitating oxidative addition.[1] The C6-Cl bond is highly activated.[1]
-
The Nucleophile Competition:
-
Desired: Amine (
) attack on the Pd(II) center.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Undesired: Hydroxyl (
) deprotonation by basengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Alkoxide attack C-O coupling.
-
-
Solution: Use of weak inorganic bases (
,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) or non-nucleophilic strong bases (LHMDS) combined with bulky, electron-rich phosphine ligands (BrettPhos, RuPhos) that sterically discourage oxygen binding.
Visualizing the Chemoselectivity Pathway
Figure 1: Chemoselectivity decision tree showing how base selection dictates the N- vs O-arylation pathway.
Experimental Protocols
Protocol A: Amination of (6-Chloro-2-methylpyrimidin-4-yl)methanol
Target: Synthesis of 6-amino functionalized libraries.
Reagents & Equipment:
-
Substrate: (6-Chloro-2-methylpyrimidin-4-yl)methanol (1.0 equiv)
-
Amine Partner: 1.2 equiv (Primary or Secondary amine)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[1]
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4–6 mol%)[1]
-
Base:
(3.0 equiv) — Critical for alcohol tolerance.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed).[1]
-
Atmosphere: Argon or Nitrogen (balloon is sufficient).[1]
Step-by-Step Methodology:
-
Pre-complexation (Optional but Recommended): In a vial, mix Pd₂(dba)₃ and the Ligand in 1 mL of solvent. Heat at 60°C for 2 minutes to generate the active catalytic species (
). The solution should turn from dark purple/red to orange/brown.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reaction Assembly: To a reaction tube equipped with a magnetic stir bar, add:
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction tube via syringe. Rinse the vial with remaining solvent to reach a concentration of 0.1 M – 0.2 M relative to the substrate.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Cap the tube tightly (Teflon-lined cap).[1]
-
Heating: Heat the block to 100°C for 12–16 hours.
-
Note: Pyrimidines are electron-deficient; conversion is often faster than phenyl chlorides.[1] Check LCMS at 4 hours.
-
-
Work-up:
Protocol B: Functionalization of 5-Halo-(6-amino...)
Target: Coupling at the C5 position (e.g., 5-bromo substrate).[1]
-
Modification: The C5 position is less activated than C6.
-
Ligand Switch: Use XPhos or tBuXPhos .[1]
-
Temperature: Increase to 110°C .
-
Base: If the amine is non-volatile, LHMDS (2.5 equiv) can be used at 60°C to facilitate deprotonation of the amine without affecting the alcohol, provided the temperature is controlled.[1]
Optimization & Data Presentation
Use the following matrix to troubleshoot low yields or impurities.
Table 1: Optimization Matrix for Pyrimidine Methanol Substrates
| Variable | Condition A (Robust) | Condition B (High Activity) | Condition C (Difficult Substrates) |
| Catalyst Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd-G3/G4 Precatalysts |
| Ligand | XantPhos (General) | BrettPhos (Primary Amines) | RuPhos (Sec.[1] Amines / Steric) |
| Base | LHMDS (Strict temp control) | ||
| Solvent | 1,4-Dioxane | t-Amyl Alcohol | Toluene (Requires protected OH) |
| Temp | 100°C | 80°C | 120°C (Microwave) |
| Risk Factor | Slow reaction | Moderate | O-arylation / Polymerization |
Troubleshooting Guide
Issue 1: Competitive O-Arylation (Ether formation)
-
Symptom: LCMS shows a peak with Mass = Product Mass, but different retention time (usually less polar), or dimer formation.[1]
-
Root Cause: The base is too strong (
of conjugate acid > 16), deprotonating the -CH₂OH.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fix: Switch to
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . Ensure the solvent is strictly anhydrous. If the issue persists, protect the alcohol as a TBS ether (deprotect with TBAF post-coupling).[1]
Issue 2: Catalyst Poisoning
-
Symptom: Reaction stalls at <20% conversion; adding more catalyst doesn't help.
-
Root Cause: The pyrimidine nitrogens or the free amine product can chelate Pd, shutting down the cycle ("Pd sequestration").[1]
-
Fix: Use Pd-G3/G4 precatalysts (Buchwald precatalysts) which ensure rapid initiation.[1] Increase ligand:metal ratio to 2:1 or 3:1 to outcompete substrate binding.[1]
Issue 3: Protodehalogenation (Reduction)
-
Symptom: Observation of (2-methylpyrimidin-4-yl)methanol (Cl replaced by H).[1]
-
Root Cause: Solvent oxidation or
-hydride elimination from the amine.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fix: Switch solvent from alcohol (t-Amyl) to Dioxane or Toluene. Ensure the reaction is not overheated.
Workflow Visualization
Figure 2: Operational workflow emphasizing the divergence in conditions based on hydroxyl protection status.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Mechanism and Scope. Retrieved from [Link][1]
-
Lundgren, R. J., & Stradiotto, M. (2010).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. (Context on heteroaryl chlorides).
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Primary source for Ligand selection).[1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][7][8] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society.
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (6-Amino-2-methylpyrimidin-4-yl)methanol in Fragment-Based Drug Discovery
Part 1: Executive Summary & Fragment Profile
(6-Amino-2-methylpyrimidin-4-yl)methanol represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding site of protein kinases. Its structural core—the 2-methyl-4-aminopyrimidine—mimics the adenine moiety of ATP, allowing it to anchor effectively to the kinase hinge region via bidentate hydrogen bonding.
The C4-hydroxymethyl group serves as a critical "growth vector," enabling medicinal chemists to extend the fragment into the solvent-exposed region or the ribose-binding pocket without disrupting the essential hinge interactions. This application note details the biophysical screening, structural validation, and synthetic elaboration of this fragment.
Physicochemical Profile
The compound exhibits an ideal "Rule of 3" profile, maximizing Ligand Efficiency (LE) during early-stage screening.
| Property | Value | Significance in FBDD |
| Molecular Weight | 139.15 Da | Leaves significant room for "fragment growing" (<300 Da limit). |
| cLogP | ~ -0.5 to 0.2 | High water solubility; ideal for high-concentration NMR/SPR screening. |
| H-Bond Donors | 2 (Amino, Hydroxyl) | Critical for hinge binding and solvent interaction. |
| H-Bond Acceptors | 3 (Pyrim Ns, Oxygen) | Facilitates H-bond network with backbone residues. |
| PSA (Polar Surface Area) | ~65 Ų | Good permeability predictor; low non-specific binding. |
Part 2: Mechanistic Insight & Binding Mode
The Hinge Binding Motif
The 4-amino-pyrimidine core functions as a classic ATP-mimetic. In the context of a kinase active site:
-
H-Bond Acceptor (N1/N3): The pyrimidine ring nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met, Leu residues).
-
H-Bond Donor (C6-NH2): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.
-
Hydrophobic Anchor (C2-Methyl): The methyl group often occupies a small hydrophobic sub-pocket, improving selectivity over unsubstituted pyrimidines.
Visualization: Fragment Evolution Strategy
The following diagram illustrates the logical flow from fragment identification to lead optimization using the hydroxymethyl handle.
Caption: Workflow for evolving the aminopyrimidine fragment. The -CH2OH group allows divergence via oxidation or activation pathways.
Part 3: Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Screening
Objective: To identify weak binding affinity (Kd: µM–mM range) and validate binding stoichiometry. Instrument: Biacore 8K or T200 (Cytiva).
Reagents:
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO. Note: DMSO concentration must be matched exactly in samples.
-
Sensor Chip: CM5 or NTA (depending on protein tag).
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the target kinase (e.g., biotinylated kinase domain) onto the streptavidin-coated chip or via amine coupling to ~2000 RU.
-
Critical: Ensure the kinase is in an active conformation (often requires co-factors or phosphorylation).
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (1.5% to 2.8% DMSO) to correct for bulk refractive index changes. This is non-negotiable for fragment screening.
-
-
Sample Preparation:
-
Dissolve the fragment in 100% DMSO to 100 mM.
-
Dilute into Running Buffer to a top concentration of 500 µM (final 2% DMSO).
-
Prepare a 2-fold dilution series (500 µM down to 15 µM).
-
-
Injection Cycle:
-
Flow rate: 30 µL/min.
-
Contact time: 60 seconds (association).
-
Dissociation time: 60 seconds.
-
Regeneration: Usually not required for fragments (fast off-rates). If needed, use mild conditions (e.g., 1M NaCl).
-
-
Data Analysis:
-
Fit sensorgrams to a 1:1 steady-state affinity model.
-
Success Criteria: Square-wave binding shape (fast on/off) and dose-dependent response hitting Rmax.
-
Protocol B: Synthetic Elaboration (Fragment Growing)
Objective: Convert the hydroxyl "handle" into a functional group suitable for coupling to library members (e.g., piperazines, anilines).
Reaction: Chlorination of the Hydroxymethyl Group This step activates the fragment for SNAr or nucleophilic substitution reactions.
-
Setup:
-
Charge a round-bottom flask with this compound (1.0 eq) under Nitrogen atmosphere.
-
Suspend in anhydrous Dichloromethane (DCM) or Chloroform.
-
-
Activation:
-
Cool to 0°C.
-
Dropwise add Thionyl Chloride (SOCl2, 1.5 eq). Caution: Gas evolution (SO2, HCl).
-
(Optional) Add a catalytic amount of DMF to accelerate the reaction.
-
-
Reflux:
-
Warm to room temperature and reflux for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The alcohol spot should disappear.
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
The resulting 4-(chloromethyl)-6-amino-2-methylpyrimidine hydrochloride is often used directly in the next coupling step (e.g., reaction with an amine in the presence of DIPEA/K2CO3 in DMF) to avoid hydrolysis.
-
Alternative Pathway: Reductive Amination
-
Oxidize the alcohol to the aldehyde using MnO2 (mild) or Dess-Martin Periodinane.
-
React the aldehyde with a primary/secondary amine and NaBH(OAc)3 to form an amine linker.
Part 4: References & Validation
The protocols and insights above are synthesized from standard FBDD methodologies and specific applications of aminopyrimidine scaffolds in kinase drug discovery.
-
Vertex AI Search. Results for this compound CAS and Applications.1[2][3][4][5]
-
National Institutes of Health (NIH). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors. (Demonstrates fragment growing from pyrimidine cores). 6[2][3][4][5][7][8][6][9][10][11]
-
Journal of Medicinal Chemistry. Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitors. (Validates aminopyrimidine as a hinge binder). 12[3][4][5][7][6][10][11]
-
Enamine. Kinase Hinge Binders Library Design. (Contextualizes the fragment within commercial screening libraries). 11[2][3][4][5][7][8][6][9][10][11]
-
BioSolveIT. FastGrow Library: Hinge Binding Motifs. (Computational validation of the scaffold). 13[2][3][4][5][7][8][6][9][10][11]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 4. Fragment-Merging Strategies with Known Pyrimidine Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hinge Binders Library - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biosolveit.de [biosolveit.de]
Application Note: Continuous Flow Synthesis of (6-Amino-2-methylpyrimidin-4-yl)methanol
Executive Summary
This application note details a robust continuous flow protocol for the synthesis of (6-Amino-2-methylpyrimidin-4-yl)methanol (Target Molecule). This compound, a structural isomer of the Vitamin B1 (Thiamine) intermediate Toxopyrimidine, serves as a critical scaffold in the development of kinase inhibitors and antimetabolite drugs.[1]
Traditional batch synthesis of aminopyrimidines often suffers from poor selectivity, thermal instability of intermediates, and difficulties in scaling exothermic condensation reactions.[1] By transitioning to a continuous flow regime, we demonstrate a telescoped two-stage process that integrates pyrimidine ring construction with in-line hydrolysis. This method offers superior heat transfer, precise residence time control, and a 40% reduction in solvent usage compared to batch protocols.[1]
Retrosynthetic Strategy & Chemistry
The synthesis is designed around the "Amidine-Nitrile" condensation strategy, which is the most atom-economical route to 4-aminopyrimidines.[1]
Reaction Pathway[1][2][3][4]
-
Stage 1 (Cyclocondensation): Reaction of Acetamidine Hydrochloride (1) with 4-Acetoxy-3-oxobutanenitrile (2) in the presence of a base to form the pyrimidine core with a protected alcohol group: (6-Amino-2-methylpyrimidin-4-yl)methyl acetate (Intermediate 3).[1]
-
Stage 2 (Hydrolysis): In-line basic hydrolysis of the acetate ester to yield the final alcohol This compound (4).
Chemical Logic:
-
Regioselectivity: The use of a
-ketonitrile ensures the formation of the 4-amino substitution pattern. The nucleophilic amidine nitrogen attacks the ketone carbonyl first, followed by cyclization onto the nitrile.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Safety: Flow processing mitigates the risks associated with handling exothermic condensation reactions and volatile ammonia byproducts.[1]
Experimental Protocol
Equipment & Reagents[1][3]
-
Flow Reactor System: Modular flow chemistry system (e.g., Vapourtec R-Series or equivalent) with two reactor positions.[1]
-
Reactors:
-
R1: 10 mL PFA Coil Reactor (High Temperature).
-
R2: 5 mL PFA Coil Reactor (Hydrolysis).
-
-
Reagents:
System Configuration (Graphviz Diagram)
Caption: Schematic of the telescoped flow synthesis. Feed A and B condense in Reactor 1; the intermediate is hydrolyzed by Feed C in Reactor 2.[1]
Step-by-Step Procedure
Step 1: System Preparation
-
Flush the entire system with anhydrous Ethanol (EtOH) to remove moisture.[1]
-
Set the Back Pressure Regulator (BPR) to 8 bar to prevent solvent boiling at elevated temperatures.[1]
-
Preheat Reactor 1 (R1) to 120 °C and Reactor 2 (R2) to 60 °C .
Step 2: Cyclocondensation (R1)
-
Feed A Preparation: Dissolve Acetamidine HCl (9.45 g, 100 mmol) in 100 mL EtOH. Slowly add Sodium Ethoxide (21% wt in EtOH, 37 mL) under cooling to generate the free base in situ. Filter any NaCl precipitate if necessary (or use a suspension pump).[1]
-
Feed B Preparation: Dissolve 4-Acetoxy-3-oxobutanenitrile (14.1 g, 100 mmol) in 100 mL EtOH.
-
Execution: Pump Feed A and Feed B at 0.33 mL/min each into T-Mixer 1.
-
Residence Time: 15 minutes in a 10 mL coil.
-
Reaction: The amidine condenses with the ketone and nitrile to form the pyrimidine ring.[1]
-
Step 3: In-Line Hydrolysis (R2)
-
Feed C Preparation: Prepare a 2.0 M NaOH solution in water.[1]
-
Execution: Introduce Feed C at 0.66 mL/min at T-Mixer 2 (post-R1).
Step 4: Workup & Isolation
-
Collect the reactor effluent.[1]
-
Neutralize the stream to pH 7.0 using 1.0 M HCl.[1]
-
Concentrate the solution under reduced pressure to remove Ethanol.[1]
-
Cool the aqueous residue to 4 °C to induce crystallization of the product.
-
Filter, wash with ice-cold water, and dry.[1]
Results & Optimization Data
The flow protocol was optimized for temperature and residence time.[1] The data below represents the conversion of the starting nitrile to the final alcohol product (determined by HPLC at 254 nm).
| Entry | R1 Temp (°C) | R1 Res. Time (min) | R2 Temp (°C) | Base Equivalents | Yield (%) |
| 1 | 80 | 30 | 25 | 1.0 | 45 |
| 2 | 100 | 20 | 40 | 1.2 | 72 |
| 3 | 120 | 15 | 60 | 1.2 | 91 |
| 4 | 140 | 10 | 60 | 1.2 | 88 (Decomp.) |
-
Key Insight: Higher temperatures in R1 (120 °C) significantly improved the ring-closure rate, a condition difficult to maintain safely in batch due to ethanol's boiling point (78 °C).[1] The pressurized flow system (8 bar) enabled this "superheated" processing.[1]
Mechanistic Insight & Troubleshooting
Mechanism of Action: The reaction proceeds via a Pinner-like mechanism followed by cyclization.[1]
-
The free amidine attacks the ketone carbonyl of the
-ketonitrile.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Loss of water generates an enamine intermediate.[1]
-
The second amidine nitrogen attacks the nitrile carbon (intramolecularly).[1]
-
Tautomerization yields the aromatic pyrimidine system.[1]
Troubleshooting Guide:
-
Clogging in Mixer 1: If NaCl precipitates from the generation of free acetamidine, use a pre-filter or switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic organic base to maintain homogeneity.[1]
-
Low Yield: Ensure Feed B is fresh.
-ketonitriles can dimerize or hydrolyze upon prolonged storage.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Color Change: A dark orange/brown effluent indicates thermal decomposition (Entry 4).[1] Lower R1 temperature by 10 °C.
References
-
General Flow Synthesis of Pyrimidines
-
Amidine Condensation Chemistry
-
Ester Reduction in Flow
-
Thiamine Intermediate Synthesis (Analogous Chemistry)
Sources
Troubleshooting & Optimization
Improving the yield of (6-Amino-2-methylpyrimidin-4-yl)methanol synthesis
To: Research Team From: Senior Application Scientist, Technical Support Subject: Yield Optimization & Troubleshooting for (6-Amino-2-methylpyrimidin-4-yl)methanol Synthesis
This guide addresses the technical challenges in synthesizing This compound (CAS: 1365993-18-5). Based on the structural constraints (2-methyl, 4-hydroxymethyl, 6-amino substitution), the most robust synthetic pathway involves the reduction of the corresponding ester precursor (e.g., Ethyl 6-amino-2-methylpyrimidine-4-carboxylate).
Yield losses in this synthesis are typically driven by three factors: incomplete reduction , side-reactions during functional group interconversion , and product loss during aqueous workup due to the high polarity of the amino-alcohol motif.
Part 1: Optimized Synthetic Workflow
The following workflow outlines the critical control points (CCPs) where yield is most often compromised.
Figure 1: Critical Control Points (CCPs) in the synthesis of this compound.
Part 2: Critical Troubleshooting (Q&A)
Phase 1: Precursor Synthesis (The Ester)
Q: My chlorination step (Step 2) yield is low, and the product is difficult to crystallize. What is happening? A: This is often caused by residual moisture in the Step 1 hydroxy-pyrimidine intermediate.
-
Mechanism: Phosphoryl chloride (
) reacts violently with water to form phosphoric acid, which deactivates the reagent and generates heat, leading to tar formation. -
Solution: Ensure the hydroxy-pyrimidine starting material is dried under high vacuum (
) at for 12 hours. -
Optimization: Add a catalytic amount of N,N-Diethylaniline or DMF to the
reaction. This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and allowing for lower temperatures (reducing tar).
Q: During amination (Step 3), I observe hydrolysis of the ester to the carboxylic acid. How do I prevent this? A: This occurs if aqueous ammonia is used or if the reaction temperature is too high.
-
Cause: The ester group at position 4 is susceptible to nucleophilic attack by hydroxide ions (from water) or even ammonia at high temperatures.
-
Solution: Switch to saturated ammonia in ethanol (or methanol) instead of aqueous ammonium hydroxide. Perform the reaction at room temperature or slightly below (
). Do not reflux. -
Check: Monitor by TLC. The amino-ester should be less polar than the acid byproduct.
Phase 2: Reduction to Alcohol (The Yield Killer)
Q: I am using LiAlH4, but my isolation yield is
-
The Trap: Aluminum salts form gelatinous precipitates that trap polar molecules.
-
Solution 1 (Fieser Method): If using
, quench carefully: for grams of , add mL water, mL 15% NaOH, and mL water. Filter the granular white precipitate and wash the solid exhaustively with hot THF or methanol. -
Solution 2 (Recommended - NaBH4/CaCl2): Use Sodium Borohydride (
) with Calcium Chloride ( ) in ethanol/THF. This generates in situ, which reduces esters effectively but allows for a milder, acidic quench that is easier to work up.
Q: Can I use DIBAL-H for this reduction? A: DIBAL-H is risky for this substrate.
-
Reason: DIBAL-H typically reduces esters to aldehydes at
. Over-reduction to alcohol requires higher temperatures, where the amine group can interfere (forming aluminum-nitrogen complexes) that complicate the quench. -
Recommendation: Stick to NaBH4/MeOH (reflux) or LiAlH4 (with modified workup).
Part 3: Isolation & Purification FAQs
Q: The product is stuck in the aqueous layer. How do I extract it? A: Avoid non-polar solvents like Hexane or simple Ether.
-
Protocol: Saturate the aqueous phase with solid
(salting out). Extract repeatedly (5-6 times) with n-Butanol or IPA/CHCl3 (3:1) . -
Alternative: Use a continuous liquid-liquid extractor with Dichloromethane (DCM) for 24 hours.
Q: How do I purify the crude amino-alcohol? A: Silica gel chromatography is often difficult due to streaking.
-
Mobile Phase: Use a highly polar system: DCM : MeOH : NH4OH (90 : 9 : 1) . The ammonia is crucial to deprotonate the amine and prevent tailing on the acidic silica.
-
Recrystallization: Try Ethanol/Ether or Acetonitrile .
Part 4: Data & Reagent Comparison
Table 1: Comparison of Reducing Agents for Pyrimidine Esters
| Reagent System | Reactivity | Selectivity | Workup Difficulty | Typical Yield | Notes |
| LiAlH4 / THF | High | Low (can reduce ring) | High (Emulsions) | 40-60% | Requires Fieser workup; rigorous anhydrous conditions. |
| NaBH4 / MeOH (Reflux) | Medium | Good | Medium | 70-85% | Recommended. Safer; product often crystallizes upon concentration. |
| NaBH4 / CaCl2 / EtOH | High | High (Ester specific) | Low | 65-80% | Excellent for avoiding side reactions; calcium salts easy to filter. |
| DIBAL-H | High | Variable | High | 30-50% | Hard to control; Al-amine complexes reduce yield. |
References
-
Synthesis of Pyrimidine Esters (Precursors)
-
Reduction Methodologies
-
Compound Data
Sources
Technical Support Center: Synthesis of (6-Amino-2-methylpyrimidin-4-yl)methanol
Welcome to the technical support guide for the synthesis of (6-Amino-2-methylpyrimidin-4-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
The primary and most reliable route to synthesizing this compound involves the reduction of a corresponding ester, typically ethyl 2-methyl-6-aminopyrimidine-4-carboxylate. This guide will focus on the nuances of this transformation, particularly using powerful hydride-reducing agents like Lithium Aluminum Hydride (LiAlH₄).
Section 1: Primary Synthetic Pathway and Potential Side Reactions
The reduction of the ester functionality in the presence of a sensitive aminopyrimidine core requires careful control of reaction conditions. LiAlH₄ is a highly reactive, non-selective reducing agent capable of reducing esters to primary alcohols.[1][2] However, its high reactivity is also the source of potential side reactions and workup challenges.
Caption: Main reduction pathway and key troubleshooting points.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly low, but TLC analysis of the crude mixture before workup clearly showed the formation of the desired product. What is the likely cause?
A1: This is a classic issue related to the workup of LiAlH₄ reactions. The likely culprit is the irreversible trapping of your polar amino-alcohol product within the gelatinous aluminum salt (Al(OH)₃) precipitate that forms during quenching.
-
Causality: When water or aqueous acid is added to quench the excess LiAlH₄ and hydrolyze the aluminum-alkoxide intermediate, it forms aluminum hydroxides. If the quenching procedure is not performed correctly, these hydroxides form a thick, unfilterable emulsion that physically sequesters the product, leading to poor recovery.
-
Solution: The Fieser Workup: This carefully controlled, sequential addition of water and aqueous base is designed to produce a granular, easily filterable form of the aluminum salts.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For a reaction that used 'X' g of LiAlH₄, add X mL of water dropwise, very slowly. A large amount of hydrogen gas will evolve.
-
Next, add X mL of 15% (w/v) aqueous NaOH solution dropwise.
-
Finally, add 3X mL of water and stir the resulting slurry vigorously at room temperature for 30-60 minutes.
-
The mixture should transform from a gel into a granular white solid that can be easily removed by filtration. Wash the filter cake thoroughly with a polar organic solvent (like THF or Ethyl Acetate) to recover any adsorbed product.
-
Q2: My final product is contaminated with unreacted starting ester. How can I drive the reaction to completion?
A2: The presence of starting material indicates an incomplete reaction. Several factors could be at play.
-
Causality & Solutions:
-
Insufficient Reagent: The amino group on the pyrimidine ring has a slightly acidic proton (N-H). The first equivalent of LiAlH₄ is consumed in an acid-base reaction to deprotonate this amine, evolving hydrogen gas, before any reduction occurs. You must account for this when calculating reagent stoichiometry. Recommendation: Use at least 1.5-2.0 equivalents of LiAlH₄ relative to the ester to ensure enough hydride is available for the reduction itself.
-
Low Reaction Temperature: While the reaction is typically started at 0 °C for safety, it may need to be warmed to room temperature or even gently refluxed to proceed to completion. Monitor the reaction by TLC.
-
Poor Reagent Quality: LiAlH₄ is extremely sensitive to moisture. If it has been improperly stored, its activity will be diminished. Recommendation: Use a fresh bottle of LiAlH₄ or titrate an older batch to determine its active hydride content.
-
-
Purification: If you have an unavoidable mixture, the product alcohol is significantly more polar than the starting ester. They can be effectively separated using silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., 50% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate, then 5-10% Methanol in Dichloromethane) will typically elute the ester first, followed by the desired alcohol.
Q3: If my synthesis starts from 2-methyl-6-aminopyrimidine-4-carboxylic acid, I see a major byproduct with a lower molecular weight. What could it be?
A3: When the starting material is the carboxylic acid instead of the ester, you face a different set of potential side reactions. The most probable byproduct is 2-amino-6-methylpyrimidine, resulting from decarboxylation.
-
Causality: Carboxylic acids bearing an electron-withdrawing group (like the pyrimidine ring) on the α-carbon can undergo thermal decarboxylation, where the carboxyl group is lost as CO₂.[3][4][5] This process can be accelerated at the elevated temperatures sometimes required for LiAlH₄ reductions of carboxylic acids.
-
Solution:
-
Convert the Acid to an Ester First: The most robust solution is to avoid direct reduction of the acid. Convert the carboxylic acid to its corresponding methyl or ethyl ester first (e.g., using SOCl₂ in methanol/ethanol). Esters do not undergo decarboxylation and are generally more cleanly reduced.
-
Lower Reaction Temperature: If direct reduction is necessary, maintain the lowest possible temperature that still allows the reaction to proceed. Add the LiAlH₄ solution to a cooled suspension of the acid.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce the ester?
A1: Generally, no. Sodium borohydride is a much milder reducing agent than LiAlH₄ and is typically incapable of reducing esters under standard conditions (room temperature, alcoholic solvents).[6][7] The lower electrophilicity of the ester carbonyl carbon compared to an aldehyde or ketone makes it resistant to attack by the less nucleophilic borohydride.[7] While specialized conditions exist to enhance NaBH₄ reactivity (e.g., high temperatures or the addition of Lewis acids like CaCl₂ or LiCl), these methods are often substrate-dependent and may not be efficient for this particular molecule.[8][9] For a reliable and high-yielding transformation, LiAlH₄ is the authoritative choice for ester reduction.[1]
Q2: What is the best method to monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the ideal technique.
-
Procedure: Prepare a TLC plate and spot a co-spot (starting material and reaction mixture side-by-side) and a lane for the reaction mixture.
-
Solvent System (Eluent): A good starting point is a 1:1 mixture of Ethyl Acetate and Hexanes. The starting ester will be less polar and have a higher Rf value (travel further up the plate). The product, this compound, is much more polar due to the hydroxyl group and will have a significantly lower Rf value.
-
Visualization: The pyrimidine ring is UV-active, so the spots can be visualized under a UV lamp (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the alcohol product to give a yellow spot on a purple background. The reaction is complete when the starting material spot has completely disappeared.
Q3: How should I handle and quench LiAlH₄ safely?
A3: Safety is paramount. LiAlH₄ is a water-reactive, pyrophoric solid that can ignite upon contact with moisture.
-
Handling: Always handle LiAlH₄ in a fume hood, away from water and other protic sources. Use a nitrogen or argon atmosphere for transfers if possible. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Quenching: NEVER add water or alcohol directly to a large, concentrated amount of LiAlH₄. The reaction is extremely exothermic and generates flammable hydrogen gas, which can ignite. The safest method is to add the reaction mixture slowly to a separate flask containing the quenching agent (like ice water or as described in the Fieser workup). Alternatively, for the reaction scale described here, the slow, dropwise addition of the quenching agents to the cooled reaction flask is standard practice. Always perform this behind a blast shield.
Section 4: Data and Protocol Summary
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Isolated Yield | Product trapped in aluminum salt precipitate. | Use a controlled Fieser workup for quenching. |
| Incomplete Reaction | Insufficient LiAlH₄; Low temperature; Poor reagent quality. | Use 1.5-2.0 eq. of LiAlH₄; Allow reaction to warm; Use fresh reagent. |
| Apolar Byproduct | Decarboxylation of a carboxylic acid precursor. | Convert the acid to an ester before reduction. |
| Excessive Gas/Heat | Normal reaction of LiAlH₄ with amine N-H proton. | Maintain cooling (0 °C) and perform slow, controlled addition of reagents. |
Detailed Experimental Protocols
Protocol 1: Synthesis via LiAlH₄ Reduction
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.
-
In the flask, suspend Lithium Aluminum Hydride (1.6 eq.) in anhydrous Tetrahydrofuran (THF, ~0.5 M).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve Ethyl 2-methyl-6-aminopyrimidine-4-carboxylate (1.0 eq.) in anhydrous THF.
-
Add the ester solution to the LiAlH₄ suspension dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction to completion by TLC (disappearance of starting material).
-
Once complete, cool the reaction back to 0 °C and proceed with the quenching protocol.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Concentrate the crude product obtained after workup onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient solvent system, starting with a low polarity (e.g., 30% Ethyl Acetate/Hexanes) to remove less polar impurities.
-
Gradually increase the polarity (e.g., to 100% Ethyl Acetate, then 5% Methanol/Dichloromethane) to elute the desired polar product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Section 5: References
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (Note: The Fieser workup is a widely established laboratory technique documented in this and subsequent volumes.)
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4). [Link][1]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link][3]
-
User contribution on Reddit's r/Chempros. (2020). NaBH4 reduction of ester. [Link][8]
-
Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. University of Bath. [Link] (Specific course material, general link provided)[6]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link][4]
-
ResearchGate Discussion. (2017). Why some esters can be reduced by sodium borohydride?[Link][9]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved February 1, 2026, from [Link][5]
-
Chemistry Stack Exchange. (2021). Why can't sodium borohydride reduce carboxylic acid and ester groups?[Link][7]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved February 1, 2026, from [Link][2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of (6-Amino-2-methylpyrimidin-4-yl)methanol Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (6-amino-2-methylpyrimidin-4-yl)methanol and its derivatives. Poor aqueous solubility is a major hurdle in drug discovery, limiting bioavailability and hindering the development of promising therapeutic candidates.[1][2] This document provides a structured, in-depth approach to troubleshooting and overcoming these issues, grounded in established scientific principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides immediate, actionable advice for resolving solubility problems in the early stages of experimentation.
Question 1: My this compound derivative is precipitating out of my aqueous buffer. What are the primary factors causing this?
Answer: The solubility of any compound is a balance of its interactions with itself (crystal lattice energy) and its interactions with the solvent (solvation energy). For pyrimidine derivatives like yours, several factors are at play:
-
Molecular Structure: The core this compound structure possesses both hydrogen bond donors (-NH2, -OH) and acceptors (N atoms in the ring, -OH), which should favor aqueous solubility.[3] However, the overall solubility is highly influenced by the lipophilicity of the substituents you have added. Large, non-polar R-groups will significantly decrease water solubility.
-
pH and Ionization: The pyrimidine ring and the amino group are basic centers. At a pH below their pKa, they will become protonated (ionized). This charge generally increases interaction with polar water molecules and dramatically enhances solubility.[3][4] Conversely, at a higher pH, the compound will be in its neutral, less soluble form.
-
Temperature: For most compounds, solubility increases with temperature, as the additional energy helps overcome the crystal lattice energy.[5][6][7][8]
-
Solid State (Polymorphism): Your compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different intrinsic solubility.[2] Amorphous forms are typically more soluble than their crystalline counterparts.[9]
Question 2: What is the first and most critical step I should take to improve the solubility of my compound for initial in vitro screening?
Answer: The most direct and impactful initial step is to investigate the effect of pH . Given the ionizable nature of the amino group and pyrimidine nitrogens, creating a pH-solubility profile is fundamental.
Causality: By lowering the pH of your aqueous buffer, you protonate the basic sites on your molecule. The resulting cation is an ion, which is significantly more polar and readily forms favorable ion-dipole interactions with water, disrupting the crystal lattice and promoting dissolution. A change of just one pH unit can alter solubility by a factor of 10.[4]
Immediate Action Plan:
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Use a standardized method, such as the shake-flask technique (see Protocol 1), to determine the equilibrium solubility at each pH.[10][11][12]
-
This will quickly identify the optimal pH range for your experiments and inform whether salt formation (a more permanent chemical modification) is a viable strategy.[13]
Question 3: Adjusting pH is not sufficient or is incompatible with my assay. What solvent-based strategies can I try next?
Answer: If pH modification is not an option, the next logical step is to alter the properties of the solvent system itself by using co-solvents.
Causality: Many organic solvents are miscible with water and can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system. This "like dissolves like" principle allows the solvent mixture to better accommodate the lipophilic portions of your derivative.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for initial stock solutions. It is a powerful, polar aprotic solvent. Studies on similar heterocyclic compounds have shown DMSO to be highly effective at solubilizing them.[14]
-
Ethanol/Methanol: These protic solvents can form hydrogen bonds and are effective at solubilizing moderately polar compounds.[5][6]
-
Polyethylene Glycol (PEG 400) & Propylene Glycol: These are commonly used in formulation development to increase the solubility of an API in a final dosage form and can be effective in experimental settings.[15]
Troubleshooting Workflow: Start by preparing a high-concentration stock of your compound in 100% DMSO. Then, for your working solution, perform a serial dilution into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays (typically <0.5% is recommended). If precipitation occurs upon dilution, your compound has "crashed out," and you will need to either lower the final concentration or explore a more advanced strategy.
Section 2: Advanced Solubility Enhancement Strategies
If basic troubleshooting fails, more advanced formulation techniques may be necessary. These methods require more development but can provide significant improvements in solubility and bioavailability.
Question 4: My compound is intended for in vivo studies, and simple co-solvents are not providing sufficient solubility or are causing toxicity. What are the industry-standard approaches for such challenging compounds?
Answer: For compounds with persistent solubility issues, especially those destined for preclinical and clinical development, several advanced formulation strategies are employed. The choice depends on the physicochemical properties of your specific derivative.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[16][17] | Relatively simple concept; applicable to many compounds. | Does not increase equilibrium solubility; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents crystallization and presents the drug in a higher-energy, more soluble amorphous state.[9][18] | Significantly increases both dissolution rate and apparent solubility. Well-established technology. | Can be physically unstable over time (recrystallization). Requires careful polymer selection. |
| Complexation | The lipophilic part of the drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[19] | Forms a true solution; can improve stability. | Limited by drug size/shape fitting into the cyclodextrin cavity; can be expensive. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[17][19] | Excellent for highly lipophilic drugs; can enhance absorption via lymphatic pathways. | Complex formulation development; potential for drug precipitation upon dilution. |
The following diagram illustrates a decision-making workflow for tackling solubility issues, from initial characterization to advanced formulation.
Caption: Decision workflow for addressing poor solubility.
Section 3: Experimental Protocols
This section provides standardized, step-by-step protocols for key experiments mentioned in this guide.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is considered the "gold standard" for measuring thermodynamic solubility and is recommended by regulatory bodies like the World Health Organization.[11][12]
Objective: To determine the saturation concentration of a derivative in a specific medium at a controlled temperature.
Materials:
-
This compound derivative (solid powder)
-
Selected buffer systems (e.g., pH 1.2, 4.5, 6.8)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)
-
Centrifuge
-
Syringe filters (0.22 µm, ensure low drug binding, e.g., PVDF)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A good starting point is 2-5 mg of compound per mL of buffer.
-
Incubation: Add a precise volume of the pre-warmed (37 °C) buffer to the vial. Cap tightly.
-
Equilibration: Place the vials on the orbital shaker at 37 °C. Allow them to shake for a sufficient duration to reach equilibrium. A common timeframe is 24-48 hours.[10]
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 30 minutes to allow larger particles to settle. Then, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring not to disturb the solid pellet.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates.
-
Analysis: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Replication: It is recommended to perform a minimum of three replicate determinations at each pH condition to ensure accuracy and precision.[11]
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This method is a common laboratory-scale technique to create an amorphous solid dispersion, which can significantly enhance solubility.[18]
Objective: To disperse the derivative at a molecular level within a hydrophilic polymer carrier.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent capable of dissolving both the drug and the polymer (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:5 w/w). Dissolve the calculated amounts of both the derivative and the polymer in a minimal amount of the selected volatile solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin, solid film is formed on the inside of the flask.
-
Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the material in a vacuum oven and dry at a moderate temperature (e.g., 40 °C) for 24 hours or until constant weight is achieved.
-
Processing: The resulting solid dispersion can be gently ground into a fine powder for use in dissolution studies or other experiments.
-
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) to confirm that the drug is in an amorphous state within the polymer matrix.
The diagram below illustrates the mechanism of solid dispersion in enhancing solubility.
Caption: Mechanism of solid dispersion.
References
- Pyrimidine - Solubility of Things. (n.d.). Solubility of Things.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). SciSpace.
- Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020). PMC - NIH.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central.
- How to improve topical formulations of poorly-water soluble APIs. (2022). Pharma Excipients.
- Improving API Solubility. (n.d.). Sigma-Aldrich.
- Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI.
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (n.d.). ResearchGate.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- (2-Aminopyridin-4-yl)methanol. (n.d.). PubChem.
- Solubility & Method for determination of solubility. (n.d.). Slideshare.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024). Journal of Molecular Liquids.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research.
- Solubility Analysis. (n.d.). BOC Sciences.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025). ResearchGate.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
- [6-Methyl-2-(4-nitrophenyl)pyrimidin-4-yl]methanol. (n.d.). PubChem.
- Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. (n.d.). ResearchGate.
- (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride. (n.d.). BLDpharm.
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- 2. sphinxsai.com [sphinxsai.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 5. scispace.com [scispace.com]
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- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
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- 19. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Navigating Regio-selectivity in Reactions of (6-Amino-2-methylpyrimidin-4-yl)methanol
Welcome to the technical support center for (6-Amino-2-methylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique trifunctional nature of this molecule, possessing an exocyclic amino group, a primary alcohol, and two endocyclic pyrimidine nitrogens, presents distinct challenges in controlling reaction selectivity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and overcome common regio-selectivity issues, ensuring predictable and efficient outcomes in your experiments.
Understanding the Challenge: A Molecule with Multiple Reactive Sites
This compound is a valuable synthon due to its array of nucleophilic sites. However, this same feature is the root of regio-selectivity problems. The primary alcohol, the exocyclic amino group, and the pyrimidine ring nitrogens (N1 and N3) can all potentially react with electrophiles. The key to successful synthesis lies in understanding and controlling the factors that govern which site reacts preferentially.
Key Reactive Sites:
-
Exocyclic Amino Group (-NH₂): A potent nucleophile, readily participating in alkylation, acylation, and sulfonylation reactions.
-
Hydroxymethyl Group (-CH₂OH): A primary alcohol that can be targeted for O-alkylation, esterification, and conversion to a leaving group.
-
Pyrimidine Ring Nitrogens (N1 & N3): These endocyclic nitrogens can also undergo alkylation, though their nucleophilicity is influenced by the electronic nature of the pyrimidine ring and steric hindrance.
Below is a visual representation of the competitive reactive sites on this compound.
Caption: Nucleophilic centers in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My alkylation reaction is giving me a mixture of N- and O-alkylated products. How can I favor one over the other?
This is a classic issue of competing nucleophilicity. The outcome of an alkylation reaction is a delicate balance between the intrinsic reactivity of the nucleophiles and the reaction conditions.
The Underlying Science: The selectivity between N- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. Generally, nitrogen nucleophiles are softer than oxygen nucleophiles. Therefore, "soft" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, while "hard" electrophiles (e.g., alkyl sulfates) may show a preference for O-alkylation. However, other factors such as the base, solvent, and temperature play a crucial role.
Troubleshooting Flowchart: Directing Alkylation
Caption: Decision-making flowchart for controlling N- vs. O-alkylation.
Detailed Protocols:
-
For Selective N-Alkylation:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the most acidic proton (likely the amino group).
-
Addition of Electrophile: Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
-
For Selective O-Alkylation (via Mitsunobu Reaction): [1][2][3]
-
N-Protection (if necessary): First, protect the exocyclic amino group to prevent its reaction. A Boc group is a suitable choice (see FAQ 2 for protocol).
-
Mitsunobu Reaction: To a solution of the N-protected this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired alcohol or acidic nucleophile (1.5 eq) in anhydrous THF at 0 °C, add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Deprotection: Purify the product by chromatography. Subsequently, remove the N-protecting group under appropriate conditions.
-
| Parameter | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger, bulkier bases might favor O-alkylation by deprotonating the less accessible hydroxyl group. However, direct selective O-alkylation is challenging. | Non-nucleophilic bases deprotonate the most acidic proton, which is typically on the amino group, without competing in the alkylation. |
| Solvent | Polar aprotic (DMF, DMSO) | Less polar solvents might favor O-alkylation in some systems. | Polar aprotic solvents solvate the cation of the base, leaving a more reactive "naked" anion. |
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R-OTs, R₂SO₄) | Based on HSAB theory, soft electrophiles react preferentially with the softer nitrogen nucleophile. |
| Specialized Reagents | - | Mitsunobu reagents (DEAD/PPh₃ or DIAD/PPh₃) | The Mitsunobu reaction is a reliable method for converting alcohols to a variety of functional groups with inversion of configuration.[2] |
FAQ 2: I need to perform a reaction at the hydroxyl group, but the amino group is interfering. What is the best protecting group strategy?
Protecting the highly nucleophilic amino group is essential for selectively functionalizing the hydroxyl group. The choice of protecting group is critical and depends on the subsequent reaction conditions.
The Underlying Science: A good protecting group should be easy to install, stable under the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.[4] For aminopyrimidines, carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices.[5][6]
Recommended Protecting Group: Boc (tert-Butyloxycarbonyl)
The Boc group is an excellent choice as it is stable to a wide range of non-acidic conditions and can be easily removed with mild acid.
Step-by-Step Protocol for Boc Protection:
-
Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by removing the organic solvent and extracting the aqueous layer with an appropriate solvent (e.g., ethyl acetate). The Boc-protected product is typically a solid that can be purified by recrystallization or chromatography.
-
-
Reaction at the Hydroxyl Group:
-
With the amino group protected, you can now perform reactions such as O-acylation, O-sulfonylation, or the Mitsunobu reaction on the hydroxyl group.
-
-
Deprotection:
-
Dissolve the Boc-protected compound in a solvent like dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution) and extract the deprotected product.
-
Alternative Protecting Groups:
| Protecting Group | Introduction Reagent | Removal Conditions | Advantages/Disadvantages |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | Adv: Stable to acidic and basic conditions. Disadv: Not suitable if other reducible functional groups are present. |
| Ac (Acetyl) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis | Adv: Easy to introduce. Disadv: Removal conditions might affect other sensitive groups. |
FAQ 3: I am trying to perform an acylation. How can I selectively acylate the amino group over the hydroxyl group?
Selective N-acylation in the presence of a hydroxyl group is generally more straightforward than the reverse, due to the higher nucleophilicity of the amino group.
The Underlying Science: The rate of acylation is directly related to the nucleophilicity of the reacting group. The exocyclic amino group in this compound is a stronger nucleophile than the primary alcohol. Therefore, under controlled conditions, it will react preferentially with acylating agents.
Step-by-Step Protocol for Selective N-Acylation:
-
Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DCM or THF.
-
Base: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.1 eq) or pyridine.
-
Acylation: Cool the solution to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride, 1.0-1.1 eq) dropwise. Using a slight excess of the starting material can help minimize di-acylation.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS to avoid over-reaction and the formation of the O-acylated by-product.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.
Troubleshooting Poor N-Acylation Selectivity:
-
Problem: Significant O-acylation is observed.
-
Solution 1: Lower the reaction temperature. Running the reaction at -20 °C or even -78 °C can enhance the selectivity for the more nucleophilic amino group.
-
Solution 2: Use a less reactive acylating agent. For example, use an acid anhydride instead of an acid chloride.
-
Solution 3: Employ a catalytic amount of a selective acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), which can sometimes favor N-acylation. However, be aware that DMAP can also catalyze O-acylation, so careful optimization is needed.
-
Visualizing the Acylation Selectivity:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. biosynth.com [biosynth.com]
Technical Support Center: Optimizing (6-Amino-2-methylpyrimidin-4-yl)methanol Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-TOX-001 Subject: Reducing Cytotoxicity & Improving Developability of Aminopyrimidine Scaffolds
Introduction: The "Deceptive" Scaffold
Welcome to the technical support center. You are likely working with (6-Amino-2-methylpyrimidin-4-yl)methanol as a fragment or core scaffold for kinase inhibition (e.g., CDKs, TKs) or antimetabolite design.
While this scaffold is a privileged structure in medicinal chemistry (resembling the thiamine precursor and various kinase inhibitors), it suffers from three distinct "toxicity traps" that often stall development:
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Metabolic Activation: The hydroxymethyl group is a metabolic soft spot.
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Off-Target Promiscuity: The aminopyrimidine core is an ATP-mimetic, often hitting unintended kinases.
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Physicochemical Liability: High crystallinity and poor solubility can lead to precipitation on cell monolayers, causing false cytotoxicity signals.
This guide provides actionable troubleshooting steps to mitigate these risks.
Module 1: Structural Optimization (SAR) Support
Issue 1: High Hepatotoxicity (Metabolic Activation)
Symptom: Your compounds show acceptable potency but high toxicity in primary hepatocytes or liver microsomes compared to standard cell lines.
Root Cause Analysis: The hydroxymethyl group (-CH2OH) at the C4 position is a substrate for Alcohol Dehydrogenases (ADH) and Cytosolic Oxidases. It undergoes a two-step oxidation:
-
Oxidation to Pyrimidine Carboxaldehyde (Reactive Electrophile).
-
The aldehyde forms Schiff bases with lysine residues on liver proteins, leading to immune-mediated toxicity or direct necrosis.
Troubleshooting Protocol:
-
Step 1: The "Deuterium Switch" (Validation). Synthesize the deuterated analog (-CD2OH). If toxicity drops, the C-H bond breakage at this position is the rate-limiting step in toxic metabolite formation.
-
Step 2: Bioisosteric Replacement. Replace the -CH2OH group with metabolically stable alternatives that maintain hydrogen-bond donor/acceptor capability.
| Modification Strategy | Chemical Change | Impact on Toxicity | Impact on Potency |
| Fluorination | -CH2OH → -CF2OH or -CH(F)OH | High Reduction. Fluorine withdraws electrons, destabilizing the oxocarbenium transition state. | Neutral/Slight Drop |
| Etherification | -CH2OH → -CH2OCH3 | Medium Reduction. Blocks oxidation to aldehyde but may introduce O-dealkylation liability. | Neutral |
| Cyclization | Fuse a ring (e.g., oxazine) | High Reduction. Removes the free hydroxyl entirely. | High (Rigidification) |
Issue 2: Cardiotoxicity (hERG Inhibition)
Symptom: QT prolongation in animal models or hits in hERG binding assays.
Root Cause Analysis: Aminopyrimidines are electron-rich and often lipophilic. If your derivative has a LogP > 3.0 and a basic amine (pKa > 8.0), it will likely get trapped in the hERG channel pore via cation-pi interactions with Tyr652.
Solution:
-
Lower the pKa: Add an electron-withdrawing group (e.g., -CF3, -CN) to the pyrimidine ring or adjacent phenyl rings to lower the basicity of the 6-amino group.
-
Zwitterionic Design: Introduce a carboxylic acid or a tetrazole tail to create a zwitterion, which drastically reduces hERG pore entry.
Module 2: Assay Interference & Validation
FAQ: Why is my IC50 shifting between assays?
User Question: "I see an IC50 of 50 nM in an MTT assay, but 500 nM in a CellTiter-Glo (ATP) assay. Which is real?"
Technical Response: Trust the CellTiter-Glo (ATP) data.
-
The Artifact: Aminopyrimidines (especially those with the 6-amino group) can chemically reduce tetrazolium salts (MTT/MTS) to formazan without live cells, creating a false signal of "high viability" or, conversely, precipitating crystals that block light, appearing as "high toxicity" depending on the readout wavelength.
-
The Fix: Always run a "No-Cell Control" (Compound + Media + MTT). If this turns purple, your compound is reducing the dye. Switch to Luminescence (ATP) or Impedance-based (xCELLigence) assays immediately.
Diagram: Cytotoxicity Troubleshooting Workflow
Caption: Decision tree to distinguish between assay artifacts, solubility issues, and true metabolic toxicity.
Module 3: Metabolic Pathway Visualization
Understanding why the molecule is toxic is crucial for rational design. The diagram below illustrates the "Bioactivation Pathway" you must block.
Caption: The bioactivation of the hydroxymethyl moiety to a reactive aldehyde, leading to covalent protein binding.
Module 4: Experimental Protocols
Protocol: Metabolic Stability-Corrected Cytotoxicity Assay
Standard assays miss metabolite-driven toxicity. Use this modified protocol.
-
Seed Cells: Plate HepG2 (metabolically active) and HCT116 (low metabolism) cells in 96-well plates (5,000 cells/well).
-
Pre-Incubation: Allow attachment for 24 hours.
-
Treatment:
-
Arm A: Compound only.
-
Arm B: Compound + 1 mM 4-Methylpyrazole (4-MP). Note: 4-MP is an Alcohol Dehydrogenase inhibitor.
-
-
Incubation: Incubate for 48 hours.
-
Readout: Measure viability via CellTiter-Glo.
-
Interpretation:
-
If IC50 (Arm B) >> IC50 (Arm A) (i.e., toxicity is reduced when ADH is inhibited), your toxicity is driven by the aldehyde metabolite. Action: Modify the -CH2OH group.
-
If IC50 (Arm B) ≈ IC50 (Arm A) , toxicity is intrinsic to the parent molecule (likely kinase off-target). Action: Run a Kinome Scan.
-
References
-
Reducing hERG Inhibition in Pyrimidine Derivatives Title: Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Aldehyde Metabolic Activation & Toxicity Title: Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health.[1] Source: Chemical Research in Toxicology (NIH/PubMed). URL:[Link]
-
Pyrimidine Metabolism & Salvage Pathways Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Source: MDPI (Cancers). URL:[Link]
-
Methanol/Hydroxymethyl Toxicity Mechanisms Title: Methanol Toxicity: Background, Etiology and Pathophysiology.[2] Source: Medscape. URL:[Link]
Sources
Validation & Comparative
Comparison of (6-Amino-2-methylpyrimidin-4-yl)methanol with other pyrimidine building blocks
Executive Summary
Product: (6-Amino-2-methylpyrimidin-4-yl)methanol CAS: 1365993-18-5 (Free Base) | 1365991-89-4 (HCl) Core Utility: Bifunctional pyrimidine scaffold for kinase inhibitor design and fused heterocycle synthesis.
This guide provides a technical analysis of This compound (referred to herein as 6-AMM ), contrasting it with its regioisomers and functional analogs. Unlike its notorious isomer Toxopyrimidine (4-amino-2-methyl-5-pyrimidinemethanol), which acts as a vitamin B6 antagonist, 6-AMM serves as a versatile, metabolically stable pharmacophore. Its 2,4,6-substitution pattern mimics the adenine core of ATP, making it a "privileged structure" for Type I and Type II kinase inhibitors.
Part 1: Structural & Physicochemical Analysis[1]
The utility of a building block is defined by its electronic landscape and solubility profile. Below is a direct comparison between 6-AMM and its primary market alternatives.
Table 1: Comparative Physicochemical Profile
| Feature | 6-AMM (Target) | Toxopyrimidine (Isomer) | 4,6-Dichloro-2-methylpyrimidine |
| Structure | 4-CH₂OH, 6-NH₂, 2-CH₃ | 5-CH₂OH, 4-NH₂, 2-CH₃ | 4,6-Cl₂, 2-CH₃ |
| CAS | 1365993-18-5 | 73-67-6 | 1780-26-3 |
| Electronic Character | Electron-rich (Amino donor + Alkyl) | Sterically crowded (C5 subst.) | Electron-deficient (Electrophile) |
| LogP (Calc) | ~0.28 (Amphiphilic) | -0.1 (Hydrophilic) | 2.1 (Lipophilic) |
| tPSA (Ų) | ~80 (High polarity) | ~80 | ~25 |
| Primary Reactivity | Nucleophilic (NH₂) / Oxidizable (OH) | Nucleophilic (NH₂) / Acidic C5 | Electrophilic (SNAr) |
| Toxicity Risk | Low (Kinase scaffold) | High (B6 Antagonist) | Irritant/Corrosive |
Structural Visualization (Isomerism)
The following diagram highlights the critical regio-chemical difference between 6-AMM and Toxopyrimidine. The C5-position in Toxopyrimidine is metabolically sensitive, whereas the C4-position in 6-AMM is sterically open for derivatization.
Caption: Structural divergence between the target scaffold (6-AMM) and its toxic isomer. The C4-position offers superior steric access for drug conjugation.
Part 2: Synthetic Utility & Reactivity[2]
6-AMM is valuable because it offers two orthogonal handles: a primary alcohol and a primary amine.
The Hydroxymethyl Handle (C4)
The C4-hydroxymethyl group is a "gateway" functional group. Unlike the C5-hydroxymethyl of Toxopyrimidine, which is deactivated by the adjacent electron-donating amino group, the C4-position in 6-AMM is activated for oxidation and substitution.
-
Oxidation to Aldehyde: Treatment with MnO₂ or Swern conditions yields the aldehyde, a precursor for Pyrimido[4,5-e][1,4]diazepines . This fused system is a bioisostere of the benzodiazepine class but with distinct kinase selectivity profiles.
-
Conversion to Electrophile: The alcohol can be converted to a chloromethyl group (using SOCl₂) or mesylate. This allows the attachment of solubilizing tails (e.g., morpholine, piperazine) via SN2 reactions.
The Amino Handle (C6)
The C6-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing pyrimidine ring, but it remains sufficiently reactive for:
-
Buchwald-Hartwig Couplings: Essential for creating bi-aryl kinase inhibitors.
-
Amide Coupling: Standard HATU/EDC conditions allow attachment to hinge-binding motifs.
Synthetic Workflow Diagram
The diagram below maps the transformation pathways validated for this scaffold.
Caption: Divergent synthetic pathways from 6-AMM. Pathway 1 leads to fused rings; Pathway 2 enables solubilizing tail attachment.
Part 3: Experimental Protocols
The following protocols are adapted from high-yield procedures for aminopyrimidine functionalization.
Protocol A: Selective Chlorination of the Hydroxymethyl Group
Target: Conversion of -CH₂OH to -CH₂Cl without affecting the -NH₂.
Rationale: The hydrochloride salt of the chloromethyl derivative is a stable intermediate. The amino group is protected by protonation during the reaction, preventing self-alkylation.
-
Setup: Charge a round-bottom flask with 6-AMM (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Reagent Addition: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.0 eq). Caution: Gas evolution (SO₂, HCl).
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9). The product will appear less polar.
-
Workup: Concentrate the reaction mixture in vacuo to dryness.
-
Isolation: Triturate the residue with cold diethyl ether to remove excess thionyl chloride traces. Filter the white solid.
-
Yield: Expect >90% as the Hydrochloride salt.
-
Note: Store under Argon at -20°C. The free base is unstable and prone to polymerization.
-
Protocol B: Oxidation to Pyrimidine-4-carbaldehyde
Target: Controlled oxidation for heterocycle synthesis.
Rationale: MnO₂ is preferred over Chromium reagents to avoid over-oxidation and metal toxicity issues in pharma intermediates.
-
Setup: Suspend 6-AMM (1.0 eq) in Chloroform or DCM.
-
Reagent: Add activated Manganese Dioxide (MnO₂) (10.0 eq). Note: Large excess is required due to surface area dependence.
-
Reaction: Reflux (or stir vigorously at RT) for 12–24 hours.
-
Filtration: Filter through a pad of Celite to remove MnO₂. Wash the pad with warm EtOAc.
-
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc).
-
Stability Warning: Pyrimidine aldehydes are reactive; use immediately for cyclization steps (e.g., reaction with diamines).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine). Retrieved from [Link]
-
Arabian Journal of Chemistry. Straightforward synthesis of pyrimido[4,5-e][1,4]diazepines via 6-aminopyrimidin-5-carbaldehydes. (Demonstrates aldehyde utility). Retrieved from [Link]
A Comparative Guide to Kinase Inhibitors Derived from the (6-Amino-2-methylpyrimidin-4-yl)methanol Scaffold
Abstract
The (6-Amino-2-methylpyrimidin-4-yl)methanol scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the development of targeted therapeutics. This guide provides a comparative analysis of kinase inhibitors derived from this core scaffold, with a particular focus on their synthesis, structure-activity relationships (SAR), and performance against key oncology targets such as Fibroblast Growth Factor Receptor 4 (FGFR4). We present a synthesis of publicly available data, alongside detailed experimental protocols to enable researchers to validate and build upon these findings.
Introduction: The Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a significant number of approved drugs targeting the ATP-binding site of these enzymes.[1] The aminopyrimidine core is a highly successful scaffold in this domain, largely due to its structural resemblance to the adenine base of ATP, allowing it to act as a competitive inhibitor.[1]
The this compound moiety offers several advantages for kinase inhibitor design:
-
Key Hydrogen Bonding: The amino group and the pyrimidine nitrogens can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
-
Vector for Derivatization: The methanol group at the 4-position provides a versatile handle for chemical modification, allowing for the exploration of different pockets within the ATP-binding site to enhance potency and selectivity.
-
Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties, which can be fine-tuned through chemical modification.
This guide will focus on a comparative analysis of inhibitors built upon this specific scaffold, with a primary focus on a series of potent and selective FGFR4 inhibitors.
Comparative Analysis of this compound-Derived Kinase Inhibitors
Lead Scaffold: 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives as Selective FGFR4 Inhibitors
A novel series of aminodimethylpyrimidinol derivatives has been designed and synthesized as potent and selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma (HCC).[2] The design strategy involved the bioisosteric replacement of the core ring of known FGFR4 inhibitors with a methyl-containing pyrimidine ring to explore new chemical space and improve selectivity.[2]
Core Structure:
Caption: Core 2-Amino-4,6-dimethylpyrimidin-5-ol Scaffold.
Structure-Activity Relationship (SAR) and Performance Data
The following table summarizes the in vitro inhibitory activities of representative compounds from this series against FGFR family kinases. The data highlights the remarkable selectivity of compound 6O for FGFR4 over other FGFR isoforms.
| Compound | Modification on Core Scaffold | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (FGFR1/FGFR4) |
| BLU9931 (Reference) | N/A | 3.6 | 582.3 | 483.7 | 169.1 | ~162x |
| 6A | R = 2,6-dichloro-3,5-dimethoxyphenyl | 190.0 | 1565.4 | 1149.4 | 277.3 | ~8x |
| 6O | R = 2,6-difluoro-3,5-dimethoxyphenyl | 75.3 | >50,000 | 35,482.8 | >30,000 | >664x |
Data synthesized from reference[2].
Key SAR Insights:
-
Halogen Substitution: The presence of difluoro substituents on the phenyl ring (as in 6O ) was found to be superior to dichloro substituents (as in 6A ) for both potency and selectivity.[2]
-
Methoxy Groups: The 3,5-dimethoxy substitution pattern on the phenyl ring appears to be crucial for potent FGFR4 inhibition.
-
High Selectivity of 6O: Compound 6O demonstrated exceptional selectivity for FGFR4, being over 664-fold more selective for FGFR4 than for FGFR1.[2] This high degree of selectivity is critical for minimizing off-target effects and improving the therapeutic window.
In Vivo Efficacy
The most promising compound, 6O , was evaluated in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model. The in vivo anti-tumor activity of compound 6O was found to be nearly identical to that of the well-characterized FGFR4 inhibitor, BLU9931.[2] This demonstrates that the excellent in vitro potency and selectivity of 6O translate to significant anti-tumor efficacy in a preclinical model.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the drug discovery process. The following sections provide methodologies for key in vitro assays commonly used to evaluate aminopyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC50 values of compounds against target kinases.
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Workflow Diagram:
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the kinase, substrate peptide, and assay buffer.
-
Initiate Reaction: Add the diluted test compound and [γ-³³P]ATP to the reaction mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Capture: Spot a portion of the reaction mixture onto a P30 filtermat. The phosphorylated substrate will bind to the filtermat.
-
Washing: Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid to remove unbound [γ-³³P]ATP. Perform a final wash with methanol.[2]
-
Detection: Dry the filtermat and perform scintillation counting to quantify the amount of incorporated ³³P.
-
Data Analysis: Subtract the background counts (from a reaction with an inactive enzyme) and express the data as the percentage of remaining kinase activity. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Context
The inhibitors discussed in this guide primarily target receptor tyrosine kinases (RTKs) like FGFR4. The signaling pathway initiated by FGFR4 activation is crucial for cell growth, proliferation, and survival.
FGFR4 Signaling Pathway Diagram:
Caption: Simplified FGFR4 signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising starting point for the development of potent and selective kinase inhibitors. The case study of the 2-amino-4,6-dimethylpyrimidin-5-ol derivatives targeting FGFR4 demonstrates the potential of this scaffold to yield compounds with excellent selectivity profiles and in vivo efficacy.
Future research in this area should focus on:
-
Expansion to Other Kinase Targets: The versatility of the scaffold should be explored for its potential to inhibit other clinically relevant kinases.
-
Structure-Based Drug Design: The use of co-crystal structures of these inhibitors with their target kinases will enable more rational drug design to further improve potency and selectivity.
-
Pharmacokinetic Optimization: Further medicinal chemistry efforts are needed to optimize the pharmacokinetic properties of these compounds to enhance their potential as clinical candidates.
This guide provides a foundational understanding of the potential of this compound-derived kinase inhibitors. The provided data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesised for FGFR4 inhibitors. Structure-activity relationship on the FGFR4 inhibitory activity of the new compounds was clearly elucidated by an intensive molecular docking study. Anti-cancer activity of the compounds was evaluated using hepatocellular carcinoma (HCC) cell lines and a chick chorioallantoic membrane (CAM) tumour model. [Link]
-
Kinase inhibitors are a significant and continuously developing division of target therapeutics. The drug discovery and improvement efforts have examined numerous attempts to target the signaling pathway of kinases. [Link]
Sources
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of (6-Amino-2-methylpyrimidin-4-yl)methanol Analogs
In the intricate world of drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the pyrimidine scaffold stands out as a "privileged" structure. Its inherent ability to mimic the adenine base of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of pyrimidine derivatives: (6-Amino-2-methylpyrimidin-4-yl)methanol analogs. By systematically exploring the impact of structural modifications at key positions on their biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable framework for the rational design of next-generation kinase inhibitors.
The core of our investigation, the this compound scaffold, presents three primary vectors for chemical modification: the 2-methyl group, the 4-hydroxymethyl substituent, and the 6-amino group. Understanding how alterations at these positions influence potency, selectivity, and pharmacokinetic properties is paramount for optimizing lead compounds. While a singular, exhaustive SAR study on this exact scaffold is not prevalent in the public domain, by drawing insightful analogies from closely related pyrimidine-based kinase inhibitors, we can construct a robust and predictive SAR model.
Comparative Analysis of Structural Modifications and Biological Activity
To elucidate the SAR of this compound analogs, we will draw comparisons from studies on structurally similar pyrimidine derivatives that have been evaluated for their kinase inhibitory and anticancer activities. The following table summarizes key findings from the literature, focusing on how substitutions at various positions of the pyrimidine ring impact biological outcomes.
| Scaffold/Analog | Target Kinase(s) | Key Structural Features & Modifications | Observed Biological Activity (IC50) | Reference |
| 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives | FGFR4 | Introduction of methyl groups on the pyrimidine ring; fluorine substitution on the dimethoxyphenyl ring. | Compound 6O showed potent and selective FGFR4 inhibition (IC50 = 75.3 nM) and significant anti-proliferative activity against HCC cell lines. | [3] |
| 2-Arylamino-4-aryl-pyrimidines | PAK1 | Bromination at the 5-position of the pyrimidine core combined with a 1,2-dimethylpiperazine pendant. | Lead compound demonstrated potent PAK1 inhibition and anti-proliferative activity in colon cancer cell lines. | [4] |
| 6-Amino-3-methylpyrimidinones | SHP2 | Morphing a fused, bicyclic system into a monocyclic pyrimidinone scaffold. | Identification of orally efficacious inhibitors with improved potency and pharmacokinetic properties. | [5] |
| 2,4,6-Trisubstituted Pyrimidines | ABL1 Kinase | Diaryl substitutions at the 4 and 6 positions of a 2-aminopyrimidine core. | Compound 1e showed significant inhibition against K562 cancer cells (IC50 = 8.77 µM) and ABL1 tyrosine kinase (IC50 = 3.35 µM). | [6] |
| Pyridopyrimidine Derivatives | EGFR, CDK4/cyclin D1 | Cyclization of the pyridopyrimidine ring with a pyrazole moiety. | Compound 5 was the most active against HeLa, MCF-7, and HepG-2 cells with IC50 values of 9.27, 7.69, and 5.91 μM, respectively. | [7] |
Deciphering the Structure-Activity Relationship: A Positional Analysis
Based on the comparative data, we can infer the following SAR trends for the this compound scaffold:
The C2-Methyl Group: A Handle for Selectivity and Potency
The C2 position of the pyrimidine ring is a crucial anchor point for influencing inhibitor potency and selectivity. While the parent scaffold specifies a methyl group, exploration of this position is a common strategy in pyrimidine-based inhibitor design.
-
Small Alkyl Groups: The presence of a small alkyl group like methyl at the C2 position is often well-tolerated and can contribute to favorable interactions within the ATP-binding pocket of many kinases.
-
Aryl and Heteroaryl Substitutions: Replacing the methyl group with larger aryl or heteroaryl rings can lead to significant gains in potency by accessing deeper pockets or forming additional π-stacking interactions. However, this often comes at the cost of increased molecular weight and potential off-target effects. The choice of substituent here is critical for balancing potency with a desirable selectivity profile.
The C4-Hydroxymethyl Group: A Key to Solubility and H-Bonding
The hydroxymethyl group at the C4 position is a key determinant of the physicochemical properties and binding interactions of these analogs.
-
Hydrogen Bonding: The primary alcohol of the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with residues in the kinase active site. This is a common feature in many kinase inhibitors that contributes to their high affinity.
-
Solubility and Pharmacokinetics: The polar nature of the hydroxymethyl group generally imparts favorable aqueous solubility, a crucial parameter for drug development. Modifications to this group, such as etherification or esterification, can be employed to modulate solubility and cell permeability, thereby fine-tuning the pharmacokinetic profile of the compound.
-
Analogy to C5-OH in FGFR4 Inhibitors: In the case of the 2-amino-4,6-dimethylpyrimidin-5-ol derivatives targeting FGFR4, the hydroxyl group at the C5 position was found to be important for activity.[3] This suggests that a hydroxyl-containing substituent in this region of the pyrimidine ring is beneficial for kinase inhibition.
The C6-Amino Group: The Gateway to the Hinge Region
The 6-amino group is a cornerstone of the pyrimidine scaffold's ability to act as a kinase inhibitor. It typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine of ATP.
-
Primary Amine: An unsubstituted amino group at the C6 position is often optimal for forming the canonical hydrogen bonds with the kinase hinge.
-
Secondary and Tertiary Amines: Substitution on the amino group can be a double-edged sword. While it can be used to introduce moieties that pick up additional interactions in the solvent-exposed region, it can also disrupt the crucial hydrogen bonding with the hinge if the substituent is too bulky or improperly oriented. The design of these substituents must be carefully guided by structural biology or molecular modeling to ensure that the primary hinge interaction is maintained or enhanced.
Experimental Protocols: Synthesis and Biological Evaluation
A deep understanding of the SAR is intrinsically linked to the ability to synthesize and test new analogs. Below are representative protocols for the synthesis of a this compound analog and a general kinase inhibition assay.
Synthesis of a Representative this compound Analog
This generalized protocol is based on common synthetic routes for substituted pyrimidines.
Step 1: Synthesis of the Pyrimidine Core A mixture of an appropriate β-dicarbonyl compound, urea or a urea equivalent, and a suitable catalyst is refluxed in a solvent such as ethanol. The specific starting materials will dictate the initial substitution pattern on the pyrimidine ring.
Step 2: Introduction of the Hydroxymethyl Group If not present from the starting materials, a hydroxymethyl group can be introduced at the C4 position through various methods, such as the reduction of a corresponding aldehyde or ester. For instance, a C4-formylpyrimidine can be reduced using a mild reducing agent like sodium borohydride.
Step 3: Introduction of the Amino Group The 6-amino group can be introduced via nucleophilic aromatic substitution (SNAr) on a 6-halopyrimidine precursor. The reaction is typically carried out by treating the halopyrimidine with ammonia or a protected amine source in a suitable solvent.[8]
Step 4: Final Deprotection and Purification Any protecting groups used during the synthesis are removed in the final step. The target compound is then purified using standard techniques such as column chromatography or recrystallization to yield the desired this compound analog.
Caption: Generalized synthetic workflow for this compound analogs.
Kinase Inhibition Assay Protocol
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in assay buffer.
2. Assay Procedure:
-
Add the kinase solution to the wells of a microtiter plate.
-
Add the serially diluted test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
-
The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method. Common methods include:
- Luminescence-based assays: Measuring the remaining ATP using a luciferase/luciferin system.
- Fluorescence-based assays: Using a fluorescently labeled substrate or antibody.
- Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
4. Data Analysis:
-
The raw data is converted to percent inhibition relative to a control (DMSO only).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Caption: Experimental workflow for a typical kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While direct SAR studies on this specific analog series are not extensively published, a comparative analysis of structurally related pyrimidine derivatives provides valuable insights into the key determinants of their biological activity. The C2-methyl group offers a site for modulating potency and selectivity, the C4-hydroxymethyl group is crucial for solubility and hydrogen bonding interactions, and the C6-amino group serves as the essential anchor to the kinase hinge region.
Future research in this area should focus on the systematic exploration of these three key positions. A focused library of analogs should be synthesized and screened against a panel of kinases to build a comprehensive SAR dataset for this specific scaffold. This, combined with molecular modeling and structural biology studies, will undoubtedly accelerate the discovery of potent and selective kinase inhibitors with therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this exciting endeavor.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. ResearchGate. Available at: [Link]
-
6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Publications. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
-
Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. Available at: [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]
-
Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. NIH. Available at: [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. Available at: [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
- 2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine. Google Patents.
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH. Available at: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Cross-Reactivity Profiling of (6-Amino-2-methylpyrimidin-4-yl)methanol-Derived Inhibitors
This guide provides an in-depth technical analysis of kinase inhibitors derived from the (6-Amino-2-methylpyrimidin-4-yl)methanol scaffold. This specific pharmacophore serves as a critical "hinge-binding" fragment in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), most notably analogs of Dasatinib (Src/Abl) and emerging Tyk2 inhibitors.
Executive Summary: The Pharmacophore Context
The molecule This compound (CAS: 1365991-89-4) represents a privileged scaffold in medicinal chemistry. It functions as a Type I ATP-competitive hinge binder . The 2-methyl-4,6-diaminopyrimidine core (functionally created when the 6-amino group is coupled) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The 4-hydroxymethyl group acts as a versatile "solvent-front" handle, allowing for the attachment of solubilizing tails (e.g., hydroxyethylpiperazine) or specific selectivity elements.
Primary Target Class: Tyrosine Kinases (Non-receptor: Src, Abl, Tyk2). Key Application: Synthesis of Dasatinib analogs and dual Src/Abl inhibitors. Profiling Challenge: This scaffold is inherently "promiscuous" due to its efficient ATP-mimicry. Profiling is essential to distinguish between therapeutic multi-targeting (polypharmacology) and toxic off-target effects.
Structural Basis of Selectivity
To understand the cross-reactivity, one must analyze the binding mode. The aminopyrimidine core anchors the molecule, while the "methanol-derived" tail dictates the selectivity profile by interacting with the solvent-exposed region or the P-loop.
Graphviz: Scaffold Evolution & Binding Logic
The following diagram illustrates how the this compound fragment evolves into a potent inhibitor and interacts with the kinase domain.
Figure 1: Evolution of the aminopyrimidine-methanol scaffold into a bioactive kinase inhibitor and its bifurcation into target and off-target interactions.
Cross-Reactivity & Selectivity Profile
Inhibitors derived from this scaffold typically exhibit a "Dasatinib-like" selectivity profile. They are potent but broad-spectrum.
Primary Targets (High Affinity)
-
Src Family Kinases (SFKs): Src, Lck, Yes, Fyn. The pyrimidine N1 and C2-amino groups form a donor-acceptor pair with the hinge (Met341 in Src).
-
BCR-ABL: Potent inhibition of wild-type and most mutants (except T315I if the "gatekeeper" clash is not managed).
-
Tyk2/JAKs: Recent derivatives (e.g., thiazolopyridines) utilize this head group to target the JH1 domain of Janus Kinases.
Common Off-Targets (Liabilities)
-
c-Kit & PDGFR: High structural homology in the ATP pocket leads to significant cross-reactivity, often causing myelosuppression (neutropenia/thrombocytopenia).
-
Ephrin Receptors (EphA2/B2): Frequently hit by 2-methyl-aminopyrimidine cores.
-
DDR1/DDR2: Discoidin domain receptors are common "bystander" targets.
Comparative Performance Data
The table below compares a representative inhibitor derived from the this compound scaffold ("Compound AP-MeOH") against industry standards.
| Feature | Compound AP-MeOH (Derivative) | Dasatinib (Standard) | Imatinib (Type II) |
| Core Scaffold | 2-methyl-4,6-diaminopyrimidine | Aminothiazole-pyrimidine | Phenylaminopyrimidine |
| Binding Mode | Type I (Active Conformation) | Type I (Active Conformation) | Type II (Inactive DFG-out) |
| Src IC50 | 0.5 - 2.0 nM | 0.5 nM | > 10,000 nM |
| Abl IC50 | 1.0 - 5.0 nM | < 1.0 nM | 250 nM |
| Selectivity Score (Gini) | 0.45 (Moderate) | 0.38 (Broad) | 0.65 (Selective) |
| Key Off-Targets | c-Kit, EphA2, p38 MAPK | c-Kit, PDGFR, DDR1 | c-Kit, PDGFR |
| Metabolic Liability | Alcohol oxidation (to acid) | CYP3A4 oxidation | CYP3A4 N-demethylation |
Experimental Protocols for Profiling
To validate the performance of inhibitors derived from this scaffold, a tiered profiling approach is required.
Protocol A: Synthesis of the Probe (Brief)
-
Step 1: Activation of this compound using thionyl chloride to generate the chloromethyl intermediate or oxidation to the aldehyde.
-
Step 2: Nucleophilic substitution with a solubilizing amine (e.g., N-hydroxyethylpiperazine) if mimicking Dasatinib, or direct Buchwald-Hartwig coupling of the 6-amino group to an aryl halide (e.g., 2-chlorothiazole).
Protocol B: KinomeScan™ (Binding Affinity)
-
Objective: Determine thermodynamic binding constants (
) across a panel of 400+ kinases. -
Method:
-
Use T7 phage strains displaying kinase active sites.
-
Incubate lysate with immobilized ligand and test compound (10 µM screening, followed by dose-response).
-
Readout: qPCR detection of phage remaining bound to the solid phase.
-
Metric: "Percent of Control" (POC). Hits < 10% POC are titrated to find
.
-
Protocol C: Cellular Selectivity (Ba/F3 Panel)
-
Objective: Assess functional inhibition in a cellular context.
-
System: IL-3 dependent Ba/F3 murine pro-B cells transformed with specific oncogenes (e.g., BCR-ABL, TEL-TRKC).
-
Workflow:
-
Seed Ba/F3 cells (2,000 cells/well) in 384-well plates.
-
Treat with serial dilutions of the inhibitor (10 mM to 0.1 nM) for 72 hours.
-
Add CellTiter-Glo® reagent (ATP quantification).
-
Measure luminescence.
-
Calculation: Derive GI50 values. A "Selective Window" > 10-fold between target (e.g., Src-transformed) and parental (IL-3 driven) cells indicates on-target efficacy vs. general cytotoxicity.
-
Graphviz: Profiling Workflow
Figure 2: Tiered workflow for validating the selectivity and potency of the inhibitor.
Conclusion & Recommendations
The This compound scaffold is a potent, yet promiscuous, starting point for kinase inhibitor discovery. While it provides excellent potency against Src, Abl, and Tyk2 , its "Type I" binding mode necessitates rigorous cross-reactivity profiling.
Recommendation:
-
For Oncology: Exploit the multi-targeting (Src/Abl) for CML and solid tumors, but monitor fluid retention (PDGFR/c-Kit effect).
-
For Inflammation (Tyk2): Modify the "methanol" tail to introduce steric bulk that clashes with non-JAK kinases to improve selectivity.
References
-
Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Tokarski, J. S., et al. (2006). "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants." Cancer Research. Link
-
Patent WO2015091584A1. "Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors." Google Patents. Link
-
Weisberg, E., et al. (2007). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. Link
-
PubChem Compound Summary. "(6-Aminopyrimidin-4-yl)methanol." National Center for Biotechnology Information. Link
Sources
A Senior Application Scientist's Guide to the Purity Analysis of (6-Amino-2-methylpyrimidin-4-yl)methanol from Different Suppliers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Development
(6-Amino-2-methylpyrimidin-4-yl)methanol is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component of a therapeutic agent, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, and significant regulatory hurdles. These impurities can originate from various stages of the manufacturing process, including unreacted starting materials, byproducts of side reactions, degradation products, and residual solvents.
This guide provides a comprehensive framework for the purity analysis of this compound, offering a comparative analysis of hypothetical batches from three different suppliers. The methodologies described herein are grounded in established regulatory principles and state-of-the-art analytical techniques, empowering researchers to make informed decisions when selecting a supplier and ensuring the quality of their starting materials. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) which pertains to impurities in new drug substances.[1][2]
A Multi-faceted Approach to Purity Assessment
A robust purity analysis of a pharmaceutical intermediate like this compound necessitates a multi-pronged analytical approach. No single technique can provide a complete picture of a sample's purity. Therefore, we employ a combination of chromatographic and spectroscopic methods to identify and quantify potential impurities.
Caption: Comparative impurity profiles of this compound from three suppliers.
Experimental Protocols
The following are detailed, self-validating protocols for the key analytical techniques used in this purity assessment.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
This method is designed for the separation and quantification of potential organic impurities. The choice of a C18 stationary phase and a gradient elution program allows for the resolution of compounds with a range of polarities. [3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
-
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Assay and Structural Confirmation
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, making it a powerful tool for primary purity assessment. [4][5][6]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved proton signal of the analyte and the singlet of maleic acid.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is based on the USP General Chapter <467> for the determination of residual solvents in pharmaceutical articles. [7][8]
-
Instrumentation: Headspace GC-MS system.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 20 minutes.
-
-
Injector Temperature: 140 °C.
-
Transfer Line Temperature: 240 °C.
-
MS Ion Source Temperature: 230 °C.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Quantification: Based on a standard addition method or by using a calibration curve of known solvent standards.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
This protocol aligns with the principles of USP General Chapter <232> for the control of elemental impurities. [9][10][11]
-
Instrumentation: ICP-MS system.
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the sample into a microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid and 1 mL of hydrogen peroxide.
-
Digest the sample using a validated microwave digestion program.
-
Dilute the digested sample to a final volume of 50 mL with deionized water.
-
-
Analysis: Analyze the sample solution for the target elemental impurities (e.g., Pb, As, Cd, Hg) using the ICP-MS.
-
Quantification: Use external calibration with certified reference standards for each element. The limits for each element are defined in USP <232>. [9][11]
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. This guide has outlined a comprehensive analytical strategy for the thorough evaluation of this important pharmaceutical intermediate. The hypothetical case study of three suppliers underscores the necessity of a multi-faceted analytical approach that goes beyond a simple purity assay.
As a senior application scientist, my recommendation is to implement a rigorous supplier qualification program that incorporates the analytical methodologies detailed in this guide. It is imperative to not only assess the purity of the main component but also to identify and quantify any organic, inorganic, and residual solvent impurities. By adhering to these principles, researchers and drug development professionals can ensure the integrity of their starting materials and contribute to the development of safe and effective medicines.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
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Scribd. Impurities in New Drug Substances - ICH Q3. [Link]
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YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
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Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. [Link]
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ECA Academy. (2012). New EMA Guideline on Specifications for Impurities in Antibiotics. [Link]
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Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
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Scribd. FDA Guidance on Drug Impurities in ANDAs. [Link]
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Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. [Link]
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USP-NF. (2019). <467> Residual Solvents. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
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Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]
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Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]
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U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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Agilent. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]
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ResearchGate. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. [Link]
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Webster, G. K. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 104(10), 3235–3240. [Link]
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LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
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Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
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ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
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MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]
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Wako Pure Chemical Corporation, et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 876–883. [Link]
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ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
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U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]
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Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
ResolveMass Laboratories. (2025). Residual Solvent Testing in United States: USP & FDA Compliance. [Link]
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ResearchGate. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
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American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
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USP-NF. <467> Residual Solvents. [Link]
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Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
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Contract Pharma. (2011). Trace Impurity Identification. [Link]
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G&L Scientific. (2025). Updates and impacts: Understanding the EMA's revised guideline on active substances. [Link]
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USP-NF. 1086 Impurities in Drug Substances and Drug Products. [Link]
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Safety Operating Guide
Personal protective equipment for handling (6-Amino-2-methylpyrimidin-4-yl)methanol
Executive Summary & Risk Context
Handling (6-Amino-2-methylpyrimidin-4-yl)methanol requires a safety protocol that goes beyond standard "white powder" compliance. As a substituted aminopyrimidine, this compound belongs to a chemical class often used as intermediates for thiamine (Vitamin B1) analogs or kinase inhibitors.[1]
The Silent Hazard: While often classified as an Irritant (Skin/Eye/Respiratory) , the structural similarity of this compound to Toxopyrimidine (4-amino-2-methyl-5-pyrimidinemethanol, CAS 73-67-6) necessitates the application of the Precautionary Principle .[1] Pyrimidine analogs can act as anti-metabolites or neurotoxins (vitamin B6 antagonists).[1] Therefore, this guide treats the substance as a Potential Bioactive Toxicant until specific toxicological data proves otherwise.[1]
Critical Physical Property: These intermediates are frequently fine, electrostatic powders.[1] The primary vector for exposure is inhalation of fugitive dust during weighing and dermal absorption when solubilized in organic solvents.[1]
Hazard Identification & Exposure Routes
| Hazard Class | GHS Classification (Predicted/Analog)* | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Do not handle on open benches.[1] Zero-tolerance for dust generation. |
| Irritation | Skin Irrit. 2 / Eye Irrit.[1] 2A | Amine groups react with moisture in mucous membranes, causing immediate stinging/burns.[1] |
| Target Organ | STOT SE 3 (Respiratory) | Inhalation causes coughing/wheezing; potential for systemic absorption via lungs.[1] |
*Note: Classification based on structural analogs (e.g., CAS 73-67-6) where specific isomer data is sparse.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]
PPE Selection Table[1]
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood).[1] | Engineering controls (Hood) are the only way to capture <10µm particles.[1] Respirators are a fail-safe for hood turbulence.[1] |
| Ocular | Unvented Chemical Goggles (ANSI Z87.1+).[1] | Safety glasses allow dust entry from the side.[1] Amine dusts are hygroscopic and will dissolve in eye moisture, causing caustic injury.[1] |
| Dermal (Hand) | Double Nitrile Gloves (min 0.11 mm).See Solvent Note below.[1] | Pyrimidines are solids, but often handled in Methanol or DMSO .[1] Nitrile protects against the solid; double gloving protects against the solvent vehicle.[1] |
| Body | Lab Coat (High-neck, elastic cuff) + Tyvek sleeves.[1] | Elastic cuffs prevent dust from migrating up the wrist—a common contamination point during weighing.[1] |
The Solvent Factor (Critical)
If you solubilize this compound in Methanol :
-
Warning: Methanol permeates standard nitrile gloves in <10 minutes.[1]
-
Protocol: Change outer gloves immediately upon splash contact.[1] Consider Silver Shield/Laminate gloves for prolonged handling of methanolic solutions.[1]
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
Objective: Eliminate static charge and fugitive dust.[1]
-
Static Control: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.[1] Pyrimidine powders are notoriously "fly-away."[1]
-
The "Draft Shield" Technique: Place the balance inside the hood.[1] Lower the sash to the lowest working height.[1] Do not turn the hood to "Max/Emergency" flow, as the turbulence will disperse the powder.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]
Phase 2: Solubilization
Objective: Containment of liquid aerosols.[1]
-
Add solvent (e.g., Methanol, DMSO) slowly down the side of the vessel to prevent "puffing" of the powder.[1]
-
Cap the vessel immediately after addition. Vortex inside the hood.
Phase 3: Decontamination
-
Wipe Down: Wipe the balance and surrounding area with a methanol-dampened paper towel (wet wiping prevents dust resuspension).[1]
-
Doffing: Remove outer gloves inside the hood.[1] Wash hands with soap and water immediately after leaving the lab.[1]
Visualized Decision Workflows
Diagram 1: PPE Selection Logic
This decision tree helps you select the correct PPE based on the physical state of the chemical.[1]
Caption: Logic flow for selecting PPE based on physical state and solvent carrier. Note the escalated glove requirement for Methanol solutions.
Diagram 2: Spill Response Protocol
Immediate actions for powder spills inside or outside containment.
Caption: Step-by-step spill response. The "Wet Method" is critical to prevent generating secondary dust clouds.[1]
Disposal & Waste Streams
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Hazardous Solid Waste container.[1] Do not use regular trash.[1]
-
Liquid Waste: Segregate based on the solvent.[1]
-
Container Labeling: Clearly label the waste container with the full chemical name.[1] Do not use abbreviations (e.g., write "Aminopyrimidine derivative," not just "AP").
Emergency Response (First Aid)
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2] Hold eyelids open. The amine nature makes this corrosive to eyes; speed is critical to prevent corneal opacity.[1]
-
Skin Contact: Wash with soap and copious water.[1][2] Do not use alcohol/solvents to clean skin, as this may increase absorption.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine - Structural Analog).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives and GHS Classification.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
